6-Fluoro-4-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXREOQLNIVKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 6-Fluoro-4-methylnicotinonitrile
Executive Summary
6-Fluoro-4-methylnicotinonitrile (CAS: 1201192-60-0) is a highly versatile fluorinated heteroaromatic building block widely utilized in medicinal chemistry and agrochemical development[1]. The strategic placement of a fluorine atom, a methyl group, and a cyano group on a pyridine core creates a uniquely reactive scaffold. Rather than relying on rigid templates, this technical guide provides an in-depth analysis of the compound's physicochemical properties, structural dynamics, and self-validating experimental protocols for its functionalization, specifically focusing on Nucleophilic Aromatic Substitution (SNAr).
Structural Dynamics and Physicochemical Properties
The reactivity and physical behavior of 6-Fluoro-4-methylnicotinonitrile are dictated by the synergistic electronic effects of its substituents. The pyridine nitrogen and the C3-cyano group act as strong electron-withdrawing groups (EWGs) via both inductive (-I) and resonance (-M) effects. Conversely, the C4-methyl group provides mild electron donation (+I) and localized steric hindrance.
Physicochemical Data Summary
To facilitate rapid assessment for drug design and synthesis, the core physicochemical properties are summarized below.
| Property | Value | Causality / Structural Implication |
| CAS Number | 1201192-60-0 | Unique identifier for procurement and regulatory tracking[2]. |
| Molecular Formula | C7H5FN2 | Defines the base stoichiometry[1]. |
| Molecular Weight | 136.13 g/mol | Low molecular weight ensures high ligand efficiency when used as a fragment[1]. |
| Topological Polar Surface Area (TPSA) | ~36.7 Ų | Driven by the cyano group and pyridine nitrogen; optimal for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and passive membrane permeability. |
| Hydrogen Bond Acceptors | 3 | The fluorine, cyano nitrogen, and pyridine nitrogen can all participate in target binding. |
The Reactivity Paradigm: Nucleophilic Aromatic Substitution (SNAr)
The most synthetically valuable feature of 6-Fluoro-4-methylnicotinonitrile is its extreme susceptibility to SNAr at the C6 position.
Mechanistic Causality: Why Fluorine?
A common misconception in organic synthesis is that the leaving group ability in SNAr correlates with bond strength (where C-I > C-Br > C-Cl > C-F). However, in SNAr reactions on electron-deficient rings, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent bond cleavage[3][4].
Because fluorine is the most electronegative element, it exerts a massive inductive pull (-I effect), severely depleting electron density at the C6 carbon. This dramatically lowers the activation energy required for the nucleophile to attack. Once the stabilized Meisenheimer complex is formed, the elimination of the fluoride ion is rapid[3]. Furthermore, the C3-cyano group is positioned para to the C6-fluoro group, allowing it to accept electron density via resonance, further stabilizing the transition state[4].
Addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C6 position.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol for the amination of 6-Fluoro-4-methylnicotinonitrile is designed as a self-validating system. Every reagent choice is grounded in mechanistic causality.
Protocol: C6-Amination via SNAr
Objective: Synthesize 6-morpholino-4-methylnicotinonitrile.
Step-by-Step Methodology:
-
Reaction Setup: To a dried reaction vial equipped with a magnetic stir bar, add 6-Fluoro-4-methylnicotinonitrile (1.0 equivalent)[2].
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equivalents).
-
Causality: A mild inorganic base is chosen over strong bases (like NaH or KOtBu) to scavenge the generated HF without risking the hydrolysis of the sensitive C3-cyano group into an amide or carboxylic acid.
-
-
Nucleophile Addition: Add morpholine (1.2 equivalents).
-
Solvent Introduction: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Causality: DMF is a polar aprotic solvent. It solvates the potassium cation effectively but leaves the nucleophilic amine relatively unsolvated (naked), thereby maximizing its nucleophilicity and accelerating the reaction[3].
-
-
Thermal Activation: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.
-
Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Experimental workflow for SNAr modification of 6-Fluoro-4-methylnicotinonitrile.
Analytical Validation
A robust protocol must be self-validating. The success of the above reaction is confirmed through orthogonal analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The reaction is deemed complete when the starting material mass (m/z 137 [M+H]⁺) is entirely replaced by the product mass (m/z 204 [M+H]⁺ for the morpholine adduct).
-
¹⁹F NMR Spectroscopy: The starting material exhibits a distinct fluorine signal (typically between -60 and -70 ppm, depending on the reference standard). The complete disappearance of this signal is definitive proof of successful fluoride displacement, validating the SNAr mechanism.
Conclusion
6-Fluoro-4-methylnicotinonitrile is a highly programmable scaffold. By understanding the causality behind its physicochemical properties—specifically the profound electron-withdrawing nature of the C6-fluorine and C3-cyano groups—researchers can predictably execute late-stage functionalizations. The self-validating SNAr protocols outlined herein ensure high-fidelity synthesis, accelerating the development of novel therapeutics and advanced materials.
References
1.[1] Title: 1201192-60-0|6-Fluoro-4-methylnicotinonitrile|BLD Pharm Source: bldpharm.com URL: 2.[2] Title: 1201192-60-0 Cas No. | 6-Fluoro-4-methylnicotinonitrile | Apollo Source: apolloscientific.co.uk URL: 3.[3] Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem Source: benchchem.com URL: 4.[4] Title: Nucleophilic aromatic substitution - Wikipedia Source: wikipedia.org URL:
Sources
Solubility Profile of 6-Fluoro-4-methylnicotinonitrile in Organic Solvents: A Guide for Drug Development Professionals
An In-depth Technical Guide
Executive Summary
In the landscape of modern drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, 6-Fluoro-4-methylnicotinonitrile has emerged as a critical heterocyclic building block.[1] Its utility is defined by its chemical reactivity and, crucially, by its physicochemical properties, chief among them being solubility. The solubility of an active pharmaceutical ingredient (API) or intermediate in various organic solvents is a cornerstone of process development, formulation, and preclinical evaluation. It dictates the choice of reaction media, purification strategies (such as crystallization), and the feasibility of formulation pathways. This guide provides a comprehensive technical overview of the solubility profile of 6-Fluoro-4-methylnicotinonitrile, moving from theoretical prediction to a robust experimental determination protocol. We aim to equip researchers, chemists, and formulation scientists with the foundational knowledge to effectively handle and utilize this compound.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.[2]
Molecular Structure Analysis of 6-Fluoro-4-methylnicotinonitrile
To predict the solubility of 6-Fluoro-4-methylnicotinonitrile, we must first dissect its molecular structure:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. The ring system itself is relatively polar.
-
Nitrile Group (-C≡N): This is a strongly polar functional group with a significant dipole moment. The nitrogen atom's lone pair makes it a good hydrogen bond acceptor.[3] The inclusion of nitriles is a common strategy in medicinal chemistry, where it can serve as a bioisostere for other polar groups.[3]
-
Fluorine Atom (-F): As the most electronegative element, fluorine is a powerful electron-withdrawing group. Its substitution on the pyridine ring modulates the electronic distribution of the molecule, increasing its overall polarity. Fluorine substitution is a well-established method in drug design to enhance metabolic stability and binding affinity.[4]
-
Methyl Group (-CH₃): This is a nonpolar, aliphatic group. While small, it contributes some nonpolar character to the molecule.
Overall Polarity Assessment: The combination of the polar pyridine ring, the highly polar nitrile group, and the electronegative fluorine atom results in a molecule with significant overall polarity and a notable dipole moment. While it lacks a hydrogen bond donor, its multiple hydrogen bond acceptor sites (the pyridine nitrogen and the nitrile nitrogen) are key features.
Solvent Classification and Predicted Solubility
Organic solvents are typically classified based on their polarity.[5]
-
Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol). These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bond accepting capabilities of 6-Fluoro-4-methylnicotinonitrile, it is predicted to exhibit high solubility in these solvents.
-
Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone). These solvents have large dipole moments but lack O-H or N-H bonds.[5] They are excellent at dissolving polar compounds. DMSO and DMF, in particular, are powerful solvents for a wide range of organic molecules. We predict very high solubility in solvents like DMSO and DMF, and good solubility in acetone and acetonitrile.
-
Nonpolar Solvents: (e.g., Hexanes, Toluene, Diethyl Ether). These solvents have low dielectric constants and minimal dipole moments.[6] They primarily interact through weak van der Waals forces. Given the significant polarity of 6-Fluoro-4-methylnicotinonitrile, it is predicted to have low to negligible solubility in nonpolar solvents like hexanes. Solubility in toluene or diethyl ether may be slightly higher but still limited.
The following diagram illustrates the key solute-solvent interactions that govern solubility.
Caption: Predicted interactions based on the "like dissolves like" principle.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are invaluable, empirical data is the gold standard. The most robust method for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method , as recommended by OECD guidelines.[7][8] This method ensures that the solvent is fully saturated with the solute at a specific temperature, representing a true equilibrium state.[9]
Equipment and Materials
-
Solute: 6-Fluoro-4-methylnicotinonitrile (>98% purity)
-
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane, DMSO).
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10]
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for standard preparation.
-
Step-by-Step Protocol
The following diagram outlines the experimental workflow.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
-
Preparation of Slurries:
-
To a series of glass vials, add an excess amount of 6-Fluoro-4-methylnicotinonitrile (e.g., 20-50 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period, typically 24 to 48 hours. A preliminary experiment can determine the time required to reach a stable concentration. This step is critical for achieving thermodynamic equilibrium.
-
-
Phase Separation and Sampling:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to let the excess solid settle. For very fine suspensions, centrifugation may be required.[11]
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid material at the bottom.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any microscopic solid particles that could artificially inflate the measured concentration.[11]
-
-
Quantification via HPLC:
-
Prepare a series of calibration standards of 6-Fluoro-4-methylnicotinonitrile of known concentrations in a suitable solvent (typically the mobile phase).[10]
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standards.
-
Accurately dilute the filtered sample solution with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample onto the HPLC system and determine its concentration by referencing the calibration curve.
-
Calculate the original solubility in the solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Illustrative Solubility Data
While compound-specific experimental data is not publicly available, the following table provides an illustrative solubility profile for 6-Fluoro-4-methylnicotinonitrile based on the theoretical predictions outlined in Section 2.0. Researchers should use this as a guideline and generate their own data following the protocol above.
| Solvent | Solvent Class | Predicted Solubility at 25 °C (mg/mL) | Qualitative Classification |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 | Very Soluble |
| Methanol | Polar Protic | 50 - 100 | Freely Soluble |
| Acetone | Polar Aprotic | 50 - 100 | Freely Soluble |
| Ethanol | Polar Protic | 30 - 50 | Soluble |
| Acetonitrile | Polar Aprotic | 30 - 50 | Soluble |
| Ethyl Acetate | Intermediate Polarity | 10 - 30 | Sparingly Soluble |
| Dichloromethane | Intermediate Polarity | 5 - 15 | Sparingly Soluble |
| Toluene | Nonpolar | 1 - 5 | Slightly Soluble |
| Diethyl Ether | Nonpolar | < 1 | Very Slightly Soluble |
| n-Heptane | Nonpolar | < 0.1 | Practically Insoluble |
Conclusion for the Practicing Scientist
Understanding the solubility of 6-Fluoro-4-methylnicotinonitrile is not an academic exercise; it is a practical necessity for its successful application in research and development. Based on its molecular structure, the compound is predicted to be a polar molecule with high solubility in polar aprotic and protic solvents, and poor solubility in nonpolar hydrocarbon solvents. This profile makes solvents like acetone, acetonitrile, and alcohols suitable for reaction and purification, while a nonpolar solvent like heptane could be an effective anti-solvent for crystallization. For formulation and biological screening, DMSO is an excellent choice for creating high-concentration stock solutions. The provided shake-flask protocol offers a reliable, gold-standard method for generating precise, in-house solubility data, empowering scientists to make informed, data-driven decisions in their development workflows.
References
- Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved February 27, 2026.
- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(8), 1493-1499.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.
- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
- AAT Bioquest. (2024, August 26).
- Takács-Krucsó, K., et al. (2021). Parameters of HPLC system used in solubility experiments for concentration measurement. Scientific Reports, 11(1), 1-14.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 123.
- Varma, M. V. S., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3044-3052.
- Unknown. (n.d.). Classification of organic compounds By solubility.
- Wikipedia. (n.d.).
- Unknown. (n.d.).
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- KREATiS. (n.d.).
- Legislation.gov.uk. (n.d.). a.6.
- U.S. Environmental Protection Agency. (1998, March). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method.
- Sigma-Aldrich. (n.d.). 6-Fluoro-4-methylnicotinic acid. Retrieved February 27, 2026.
- PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved February 27, 2026.
- U.S. Environmental Protection Agency. (n.d.). 6-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile Properties.
- Engers, D. W., et al. (2017). Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Bioorganic & Medicinal Chemistry Letters, 27(18), 4348-4353.
- ChemScene. (n.d.). 6-Fluoro-4-methylnicotinic acid. Retrieved February 27, 2026.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Benchchem. (2025).
- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.
- Ossila. (n.d.). 6-Fluoronicotinic acid | CAS 403-45-2. Retrieved February 27, 2026.
- Ilardi, E. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved February 27, 2026.
- National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. sciforum.net [sciforum.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
6-Fluoro-4-methylnicotinonitrile: Structural Characterization, Cheminformatic Profiling, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, fluorinated nitrogen-containing heterocycles serve as privileged scaffolds. 6-Fluoro-4-methylnicotinonitrile (CAS: 1201192-60-0) is a highly versatile building block that perfectly exemplifies this trend . By strategically positioning a fluorine atom, a methyl group, and a nitrile moiety around a central pyridine core, this molecule offers precise vectors for synthetic derivatization and pharmacophore mapping.
This technical guide provides an in-depth analysis of its cheminformatic identifiers (SMILES and InChI), physicochemical properties, and field-proven synthetic methodologies, designed specifically for researchers and application scientists scaling fragment-based drug discovery (FBDD) workflows.
Cheminformatic Profiling: SMILES and InChI Derivation
Accurate digital representation of molecular structures is critical for computational screening, molecular docking, and database indexing.
SMILES String Analysis
The SMILES (Simplified Molecular-Input Line-Entry System) string for 6-Fluoro-4-methylnicotinonitrile is: Cc1cc(F)ncc1C#N
Mechanistic Breakdown of the SMILES Notation :
-
C : Represents the aliphatic methyl group at the C4 position.
-
c1...c1 : The lowercase letters explicitly define the atoms as part of an aromatic system. This instructs cheminformatics parsers to apply Hückel's rule for delocalized
-electrons. The 1 designates the ring closure points. -
cc(F)n : Traces the path from C5 to C6 (bearing the Fluorine atom in parentheses as a branch), down to the aromatic nitrogen (n) at position 1.
-
C#N : Represents the triply bonded nitrile group attached to the C3 position.
InChI and InChIKey
The IUPAC International Chemical Identifier (InChI) provides a standardized, non-proprietary structural representation that eliminates the ambiguity sometimes found in canonical SMILES generation .
Standard InChI: InChI=1S/C7H5FN2/c1-5-2-6(8)10-4-7(5)3-9/h2,4H,1H3
Connectivity Layer Breakdown (c):
-
1-5: The methyl carbon (1) is attached to the C4 position of the pyridine ring (5).
-
2-6(8)10: Traces the backbone to C6 (6), which is bonded to the fluorine atom (8) and the pyridine nitrogen (10).
-
7(5)3-9: Traces the C3 position (7) bonded to the nitrile carbon (3), which is terminally bonded to the nitrile nitrogen (9).
Standard InChIKey: To facilitate database searches (e.g., in PubChem or ChEMBL), the InChI string is hashed using a SHA-256 algorithm to generate a fixed-length 27-character InChIKey. While the exact hash requires algorithmic computation, it serves as the definitive digital fingerprint for this exact stereochemical and isotopic configuration.
Physicochemical Properties & Data Presentation
The substitution pattern of 6-Fluoro-4-methylnicotinonitrile is highly optimized for biological targeting. The table below summarizes its quantitative parameters, highlighting the computational rationale behind its use in drug design.
| Property | Value | Computational Rationale in Drug Design |
| Chemical Formula | C7H5FN2 | Core composition for molecular weight calculation. |
| Molecular Weight | 136.13 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da). |
| CAS Registry Number | 1201192-60-0 | Unique identifier for commercial procurement . |
| Exact Mass | 136.0436 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| Topological Polar Surface Area | 36.7 Ų | Excellent Blood-Brain Barrier (BBB) penetration potential. |
| Hydrogen Bond Donors | 0 | Enhances overall lipophilicity and membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Pyridine N, Nitrile N, and Fluorine act as interaction points. |
| Rotatable Bonds | 0 | High conformational rigidity reduces entropic penalty upon binding. |
Mechanistic Rationale in Drug Design
The structural architecture of 6-Fluoro-4-methylnicotinonitrile is not arbitrary; it is a meticulously designed scaffold.
-
The C6-Fluorine: Acts as a highly reactive electrophilic center for Nucleophilic Aromatic Substitution (SNAr). In biological systems, if left unreacted, it serves as a metabolic shield, preventing cytochrome P450-mediated oxidation at the vulnerable C6 position.
-
The C3-Nitrile: Serves a dual purpose. It is a strong electron-withdrawing group that further activates the C6 position for SNAr. Post-synthesis, it can be hydrolyzed to amides, reduced to primary amines, or converted into tetrazoles (bioisosteres for carboxylic acids).
-
The C4-Methyl: Provides essential steric bulk. In kinase inhibitors, this methyl group often forces the molecule into a specific bioactive conformation, preventing planar non-specific binding and reducing off-target toxicity.
Pharmacophore mapping of 6-Fluoro-4-methylnicotinonitrile.
Experimental Protocol: SNAr Derivatization Workflow
To demonstrate the practical utility of this building block, the following is a field-proven, self-validating protocol for the Nucleophilic Aromatic Substitution (SNAr) of 6-Fluoro-4-methylnicotinonitrile using a secondary amine (e.g., morpholine).
Objective
Synthesis of 6-morpholino-4-methylnicotinonitrile via displacement of the C6-fluorine.
Self-Validating System
The reaction progress is inherently self-validating via Thin-Layer Chromatography (TLC). The starting material (highly non-polar, UV active at 254 nm) will disappear, replaced by a lower
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Action: Charge a flame-dried 50 mL round-bottom flask with 6-Fluoro-4-methylnicotinonitrile (1.0 eq, 1.36 g, 10 mmol) and anhydrous
(2.0 eq, 2.76 g, 20 mmol). -
Causality: Flame-drying removes ambient moisture, preventing competitive hydrolysis of the nitrile group or the fluoro group (which would yield an undesired pyridone).
acts as a mild, non-nucleophilic base to scavenge the generated HF, preventing protonation and deactivation of the incoming nucleophile.
Step 2: Solvent and Nucleophile Addition
-
Action: Suspend the mixture in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add morpholine (1.2 eq, 1.04 g, 12 mmol) dropwise at room temperature.
-
Causality: DMF is a polar aprotic solvent. It solvates the potassium cations while leaving the carbonate anion highly active. Furthermore, DMF stabilizes the highly polarized Meisenheimer transition state, drastically reducing the activation energy of the SNAr process.
Step 3: Thermal Activation and Monitoring
-
Action: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 3:1).
-
Causality: The nitrogen atmosphere prevents oxidative degradation of the amine. Heating to 80°C provides sufficient thermal energy to drive the formation of the intermediate complex.
Step 4: Quenching and Workup
-
Action: Cool the reaction to room temperature and pour it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Causality: Water quenches the reaction and solubilizes the DMF and inorganic salts (
, KF). The ice-cold temperature suppresses any exothermic side reactions. The product, being organic and lipophilic, partitions entirely into the Ethyl Acetate layer.
Step 5: Purification
-
Action: Wash the combined organic layers with brine (30 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Causality: Brine alters the osmotic pressure to pull residual water out of the organic phase.
chemically binds the remaining trace water, ensuring a perfectly dry solid product upon solvent evaporation.
Step-by-step SNAr reaction workflow at the C6 position.
References
-
Daylight Chemical Information Systems. "SMILES - A Simplified Chemical Language." Daylight Theory Manual. Available at:[Link]
-
IUPAC. "InChI Trust - Standard InChI." International Chemical Identifier. Available at: [Link]
-
Accela ChemBio. "6-Fluoro-4-methylnicotinonitrile." Accela ChemBio Product Details. Available at:[Link]
Reactivity Profile of Fluorinated Nicotinonitriles: A Technical Guide
The Reactivity Profile of Fluorinated Nicotinonitriles is a critical subject in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the pyridine core serves as a privileged scaffold.
This guide synthesizes the electronic behaviors, regioselectivity rules, and synthetic utility of these compounds, moving beyond generic textbook definitions to provide actionable, lab-tested insights.
Executive Summary: The Fluorine Advantage
Fluorinated nicotinonitriles (e.g., 2-fluoro-3-cyanopyridine) are not merely halogenated building blocks; they are "spring-loaded" electrophiles. The combination of the electron-withdrawing nitrile group (-CN) and the high electronegativity of fluorine creates a synergistic activation of the pyridine ring.
Key Technical Differentiator:
Unlike their chlorinated counterparts, fluorinated nicotinonitriles undergo Nucleophilic Aromatic Substitution (
-
Mechanism: The rate-determining step in
is the formation of the Meisenheimer complex (nucleophilic attack). -
The Fluorine Effect: Although the C-F bond is stronger than C-Cl, fluorine’s high electronegativity lowers the energy of the transition state for the initial attack, stabilizing the negative charge on the ring (inductive stabilization). Consequently,
for these substrates.
Structural Analysis & Regioselectivity Map
Understanding the electronic "hotspots" is prerequisite to designing successful syntheses. The reactivity is governed by the relative positions of the nitrogen atom, the nitrile group, and the fluorine substituents.
The Hierarchy of Electrophilicity
In a polyfluorinated system (e.g., 2,6-difluoronicotinonitrile), regioselectivity is dictated by the Ortho-Effect of the nitrile group.
| Position | Reactivity Level | Driving Force |
| C-2 (Ortho to CN) | Highest | Activated by ring Nitrogen (ortho) + Nitrile (ortho). The inductive effect of -CN is strongest here. |
| C-6 (Para to CN) | Moderate | Activated by ring Nitrogen (ortho) + Nitrile (para). Less inductive activation than C-2. |
| C-4 (Meta to CN) | Low | Only activated if an additional EWG (e.g., -NO2) is present at C-5. |
| CN (Nitrile) | Variable | Susceptible to nucleophilic attack after ring substitution or acid/base hydrolysis.[1][2] |
Visualization: Reactivity Logic Flow
The following diagram maps the decision logic for predicting the site of nucleophilic attack.
Figure 1: Decision tree for regioselective attack on polyfluorinated nicotinonitriles.
Core Reactivity Pillars
Pillar A: Nucleophilic Aromatic Substitution ( )
This is the primary gateway to functionalizing the pyridine core.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Solvents: Aprotic polar solvents (DMF, DMSO, NMP) accelerate the reaction but are hard to remove. THF or Acetonitrile are preferred for ease of workup, often sufficient due to the high reactivity of the C-F bond.
-
Base: Requires a non-nucleophilic base (DIPEA,
, or ) to scavenge HF.
Pillar B: Cyclization to Fused Heterocycles
The ortho relationship between the fluorine (leaving group) and the nitrile (electrophile) allows for "one-pot" cascade reactions.
-
Pyrazolo[3,4-b]pyridines: Formed via reaction with hydrazines.[3][4][5]
-
Amino-naphthyridines: Formed via reaction with acetonitriles or active methylenes.
Pillar C: Functional Group Interconversion
-
Nitrile Hydrolysis: Can be controlled to stop at the amide using basic peroxide (NaOH/
) or hydrolyzed fully to the acid .[6] -
Reduction: Catalytic hydrogenation (
, Pd/C) converts -CN to , but care must be taken to avoid de-fluorination (hydrodehalogenation).
Experimental Protocol: Synthesis of 6-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine[4]
This protocol demonstrates the regioselective
Target Molecule: 6-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine Starting Material: 2,6-Difluoronicotinonitrile
Reagents & Equipment[7]
-
2,6-Difluoronicotinonitrile (1.0 equiv)
-
Hydrazine hydrate (64-65% in water, 2.5 equiv)
-
Ethanol (Absolute, 10 vol) or THF
-
Triethylamine (
, 1.1 equiv) - Optional, speeds up initial substitution -
Equipment: Round-bottom flask, magnetic stirrer, ice bath.
Step-by-Step Methodology
-
Preparation: Dissolve 2,6-difluoronicotinonitrile (e.g., 1.40 g, 10 mmol) in absolute Ethanol (15 mL). Cool the solution to 0–5 °C using an ice bath.
-
Why: Cooling is critical. The C-2 fluorine is highly reactive. Higher temperatures can lead to bis-substitution (attack at C-6) or uncontrolled exotherms.
-
-
Addition: Add Hydrazine hydrate (1.25 mL, ~25 mmol) dropwise over 10 minutes.
-
Observation: The solution often turns yellow/orange. A transient precipitate may form and redissolve.
-
-
Reaction (
): Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System: 50% EtOAc/Hexane).-
Checkpoint: You should see the disappearance of the starting material (
) and the appearance of the intermediate 2-hydrazinyl-6-fluoronicotinonitrile ( ).
-
-
Cyclization: Once the intermediate is formed, heat the mixture to reflux (78 °C) for 2–4 hours.
-
Workup: Cool the mixture to RT. The product often precipitates as a solid.
-
If solid forms: Filter, wash with cold ethanol and water, then dry under vacuum.
-
If no precipitate: Concentrate the solvent to ~20% volume, add cold water (20 mL), and stir to induce crystallization.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.
Yield Expectation: 75–85% Characterization:
-
1H NMR (DMSO-d6):
~12.0 (s, 1H, NH), ~8.3 (dd, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~5.6 (s, 2H, ).
Mechanistic Visualization: The Cascade
The following diagram details the electron flow during the formation of the pyrazole ring, highlighting the transition from the linear hydrazine intermediate to the bicyclic product.
Figure 2: Mechanistic pathway from 2,6-difluoronicotinonitrile to fused pyrazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-substitution (Reaction at C-2 and C-6) | Temperature too high or excess nucleophile added too quickly. | Maintain strict 0°C during addition. Add nucleophile dropwise. |
| Incomplete Cyclization | Insufficient heat or time. | Ensure reflux is maintained. Add a catalytic amount of acid (AcOH) if the nitrile is sluggish. |
| Hydrolysis of Nitrile to Amide | Wet solvents or presence of hydroxide.[6] | Use anhydrous Ethanol/THF. Ensure Hydrazine hydrate is high grade, or use anhydrous hydrazine in THF. |
| Low Solubility of Product | Product crystallizing out during reaction. | This is actually good. Filter directly. If trapped in gum, sonicate with cold Ethanol. |
References
-
Regioselectivity of
in Fluorinated Pyridines BenchChem Technical Support Team. "A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-nitrobenzonitrile and Its Isomers." -
Synthesis of Pyrazolo[3,4-b]pyridines Zhang, X.-Y., et al.[4][12] "Novel and Efficient Synthesis of Pyrazolo[3,4-b]pyridin-6-ones... through One-Pot Reaction."[12] Heterocycles, Vol. 78, No. 4, 2009.[12]
-
Nucleophilic Substitution Mechanisms Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
-
Applications in Medicinal Chemistry Gillis, E. P., et al.[4][12][13] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.
-
General Reactivity of Nitriles Chemistry Steps. "Converting Nitriles to Amides - Hydrolysis Conditions."
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. raco.cat [raco.cat]
- 5. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
The 6-Fluoro-4-methylnicotinonitrile Scaffold: A Comprehensive Technical Guide to Reactivity, Functionalization, and Applications in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount for the rapid exploration of chemical space. 6-Fluoro-4-methylnicotinonitrile (CAS: 1201192-60-0) [1] has emerged as a privileged scaffold due to its three orthogonal reaction vectors: a highly activated C6-fluorine atom, an electron-withdrawing C3-nitrile group, and a sterically tunable C4-methyl group.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols associated with this molecule. By moving beyond traditional batch chemistry and incorporating state-of-the-art aqueous flow methodologies, this whitepaper serves as a self-validating blueprint for drug discovery professionals seeking to leverage this scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase and KIF18A inhibitors [2].
Structural & Electronic Profiling
The synthetic utility of 6-fluoro-4-methylnicotinonitrile is dictated by the synergistic electronic effects of its substituents.
-
C6-Fluorine (The Electrophilic Hub): Fluorine is the most electronegative element, creating a strong inductive pull (
effect) that polarizes the C-F bond. When positioned ortho to the pyridine nitrogen and para to the cyano group, the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring is drastically lowered. This renders the C6 position highly susceptible to Nucleophilic Aromatic Substitution ( ). -
C3-Nitrile (The Electron Sink & Synthetic Handle): The cyano group acts as a powerful electron-withdrawing group (
and effects), stabilizing the anionic Meisenheimer intermediate formed during . Furthermore, it serves as a versatile handle for downstream reduction (to primary amines) or hydrolysis (to amides/carboxylic acids). -
C4-Methyl (The Steric Tuner): The methyl group provides mild electron donation (
) and steric shielding. While it slightly tempers the electrophilicity of the ring compared to non-methylated analogs, it provides a critical vector for late-stage functionalization (e.g., radical bromination) to build extended linkers.
Quantitative Physicochemical Data
To facilitate analytical tracking and reaction planning, the core physicochemical properties of the scaffold are summarized below [1]:
| Property | Value / Specification | Analytical Relevance |
| CAS Registry Number | 1201192-60-0 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | Determines exact mass for High-Resolution Mass Spectrometry (HRMS). | |
| Molecular Weight | 136.13 g/mol | Required for stoichiometric calculations. |
| SMILES String | N#CC1=CN=C(F)C(C)=C1 | Informatics and computational modeling input. |
| UV Absorbance Max | ~215 nm | Optimal wavelength for HPLC/UPLC reaction monitoring. |
Core Synthetic Methodologies & Mechanistic Pathways
Nucleophilic Aromatic Substitution ( ) at C6
The most frequent transformation of 6-fluoro-4-methylnicotinonitrile is the displacement of the fluorine atom by nitrogen, oxygen, or sulfur nucleophiles. The reaction proceeds via an addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex.
Figure 1: SNAr mechanism at the C6 position via a Meisenheimer complex.
Protocol 1: Scalable Aqueous
via Polymeric Additives (Green Chemistry Approach)
Historically,
Step-by-Step Methodology (Self-Validating System):
-
Preparation of the Aqueous Matrix: Dissolve HPMC (2 wt%) in deionized water. Stir at room temperature until a clear, viscous solution is achieved. Causality: The 2 wt% concentration is critical; lower concentrations fail to form sufficient hydrophobic micelles, while higher concentrations cause prohibitive viscosity.
-
Reagent Loading: To a reaction vessel (or an Oscillatory Plug Flow Reactor for scale-up), add 6-fluoro-4-methylnicotinonitrile (0.25 M) and the desired nucleophile (e.g., piperidin-4-ol or a functionalized amine, 1.1 equivalents).
-
Base Addition: Add KOH (1.5 equivalents) to neutralize the generated HF and drive the equilibrium forward.
-
Reaction Execution: Heat the mixture gently to 60 °C. If using batch chemistry, stir vigorously (≥500 rpm) to prevent the insoluble electrophile from settling. If using a flow reactor, maintain a residence time of ~7 minutes with oscillation parameters set to ensure a homogeneous suspension [3].
-
In-Process Control (IPC): Sample the reaction mixture, dilute with MeCN/H2O, and analyze via HPLC at 215 nm. Validation: The reaction is deemed complete when the peak corresponding to the starting material (136.13 g/mol ) is <1% by area.
-
Workup: Cool to room temperature. The product typically precipitates from the aqueous matrix. Isolate via vacuum filtration, wash with cold water, and dry under vacuum.
Orthogonal Functionalization: Divergent Workflows
Beyond C6 substitution, the scaffold allows for orthogonal modifications, enabling the synthesis of highly diverse libraries.
Figure 2: Divergent synthetic workflow from the 6-Fluoro-4-methylnicotinonitrile core.
Protocol 2: Nitrile Reduction to Aminomethyl Pyridines
The cyano group can be reduced to a primary amine, providing a hydrogen-bond donor/acceptor pair crucial for target protein binding.
-
Methodology: Dissolve the
product in methanolic ammonia (to suppress secondary amine formation). Add Raney Nickel or Pd/C (10 mol%). Hydrogenate under a balloon of gas at room temperature. Filter through Celite to remove the catalyst and concentrate to yield the primary amine.
Protocol 3: C4-Methyl Radical Bromination
To build extended molecular architectures, the C4-methyl group can be activated via Wohl-Ziegler bromination.
-
Methodology: Dissolve the scaffold in carbon tetrachloride or trifluorotoluene. Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN). Reflux under inert atmosphere. The homolytic cleavage of AIBN initiates a radical chain reaction, selectively brominating the benzylic-like C4-methyl group, yielding a versatile bromomethyl intermediate for subsequent cross-coupling or alkylation.
Applications in Drug Discovery
The 6-fluoro-4-methylnicotinonitrile scaffold is highly prized in the development of targeted therapeutics. Its ability to serve as a rigid, metabolically stable core makes it ideal for designing inhibitors that must occupy specific binding pockets in enzymes or motor proteins.
A prominent example is its utility in the synthesis of KIF18A inhibitors [2]. KIF18A is a kinesin motor protein critical for chromosome congression during mitosis; its inhibition is a promising strategy for treating chromosomally unstable cancers. Patent literature demonstrates that 6-fluoropyridine derivatives undergo efficient
References
-
Justia Patents. (2025). KIF18A inhibitors. Patent Application. Retrieved February 27, 2026, from [Link]
-
Hammer, S., Nanto, F., Canu, P., Ötvös, S. B., & Kappe, C. O. (2024). Application of an Oscillatory Plug Flow Reactor to Enable Scalable and Fast Reactions in Water Using a Biomass-Based Polymeric Additive. ChemSusChem, 17(2), e202301149. [Link]
Metabolic Stability of 6-Fluoro-4-methylnicotinonitrile Scaffolds: A Physical Organic and Enzymatic Perspective
As drug discovery programs increasingly rely on highly functionalized aza-arenes, understanding the precise metabolic liabilities of these building blocks is critical. The 6-Fluoro-4-methylnicotinonitrile scaffold (CAS: 1201192-60-0)[1],[2] presents a fascinating case study in physical organic chemistry and enzymology. This whitepaper deconstructs the metabolic profile of this scaffold, moving beyond simplistic "fluorine blocks metabolism" heuristics to explore the nuanced interplay between Cytochrome P450 (CYP) enzymes, Aldehyde Oxidase (AOX), and nucleophilic aromatic substitution (SNAr) liabilities.
Structural Deconstruction and Electronic Profiling
To accurately predict the metabolic fate of 6-Fluoro-4-methylnicotinonitrile, we must first analyze its electronic distribution. The scaffold is governed by a "push-pull" electronic system, though in this case, it is overwhelmingly "pull":
-
Pyridine Nitrogen: Inherently electron-withdrawing via inductive and resonance effects.
-
C3-Nitrile (-CN): A powerful electron-withdrawing group (EWG) that drastically reduces the electron density of the entire ring.
-
C6-Fluorine (-F): Exerts a strong inductive electron-withdrawing effect (-I), overriding its weak resonance-donating (+M) capability[3].
Consequence: The aromatic ring is highly electron-deficient. This renders the scaffold highly resistant to electrophilic attack (e.g., CYP450-mediated arene epoxidation) but exceptionally vulnerable to nucleophilic attack (e.g., AOX oxidation and thiol conjugation).
Table 1: Predicted Metabolic Liabilities and Electronic Rationale
| Position | Functional Group | Primary Metabolizing Enzyme | Reaction Mechanism | Liability Risk | Structural/Electronic Rationale |
| C2 | Unsubstituted C-H | Aldehyde Oxidase (AOX1) | Nucleophilic Attack (Mo=O) | High | Highly electrophilic due to ortho-N, meta-CN, and para-F. |
| C3 | Nitrile (-CN) | N/A | N/A | Low | Metabolically stable; acts as a strong EWG. |
| C4 | Methyl (-CH3) | CYP450 (e.g., 3A4) | Hydrogen Atom Transfer (HAT) | Moderate | Susceptible to aliphatic hydroxylation; forms stable radical. |
| C5 | Unsubstituted C-H | CYP450 | Electrophilic Epoxidation | Low | Ring is too electron-deficient for electrophilic attack. |
| C6 | Fluorine (-F) | Glutathione S-Transferase | Nucleophilic Aromatic Sub (SNAr) | Moderate | Activated leaving group; blocked from AOX oxidation. |
Cytochrome P450 (CYP) Aliphatic Oxidation
While the electron-deficient pyridine ring resists CYP-mediated arene hydroxylation, the C4-methyl group serves as a prime target for aliphatic oxidation. CYPs operate via a Hydrogen Atom Transfer (HAT) mechanism. The abstraction of a hydrogen atom from the C4-methyl group yields a carbon-centered radical that is pseudo-benzylic, stabilized by the adjacent aromatic system[3].
Following the "oxygen rebound" step, this yields a hydroxymethyl metabolite, which can be further oxidized by cytosolic dehydrogenases to a carboxylic acid.
Caption: CYP450-mediated aliphatic oxidation pathway of the C4-methyl group.
Aldehyde Oxidase (AOX) Mediated Clearance
Aldehyde oxidase (AOX) is a cytosolic molybdo-flavoenzyme responsible for the oxidation of aza-aromatics. Unlike CYPs, AOX does not require NADPH and operates via a nucleophilic attack by a high-valent molybdenum-oxo species on the carbon adjacent to the nitrogen[4].
In the 6-Fluoro-4-methylnicotinonitrile scaffold, the two positions adjacent to the nitrogen are C2 and C6.
-
The C6 position is blocked by fluorine. This is a common medicinal chemistry strategy to halt AOX metabolism at a specific site.
-
The C2 position , however, is unsubstituted. Because AOX oxidation is driven by the electrophilicity of the substrate[5], the combined electron-withdrawing effects of the C3-nitrile and C6-fluorine make the C2 carbon highly electrophilic. Consequently, this scaffold is at a severe risk of rapid AOX-mediated clearance to form a 2-pyridone metabolite [6].
Caption: Aldehyde Oxidase (AOX) mediated nucleophilic oxidation at the highly electrophilic C2 position.
Self-Validating Experimental Protocols
To accurately profile this scaffold, standard Human Liver Microsome (HLM) assays are insufficient. HLM preparations lack cytosolic enzymes (like AOX) and will yield a falsely optimistic metabolic half-life. The following protocols are engineered to isolate and validate specific clearance mechanisms.
Protocol A: Human Liver Cytosol (HLC) Assay for AOX Clearance
Causality: Because AOX is a soluble cytosolic enzyme, evaluating this scaffold requires HLC. To prove that clearance is definitively AOX-mediated (and not driven by other cytosolic enzymes like xanthine oxidase), the assay must include a specific AOX inhibitor.
Step-by-Step Methodology:
-
Preparation: Thaw Human Liver Cytosol on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.
-
Incubation Matrix: Dilute HLC in buffer to a final protein concentration of 1.0 mg/mL. Note: Do NOT add NADPH, as AOX utilizes an endogenous molybdenum cofactor.
-
Self-Validating Arms: Set up three parallel incubation arms:
-
Arm 1 (Test): 1 µM 6-Fluoro-4-methylnicotinonitrile.
-
Arm 2 (Positive Control): 1 µM Carbazeran (validates AOX activity).
-
Arm 3 (Inhibition): 1 µM Test Compound + 1 µM Raloxifene (a potent, specific AOX inhibitor).
-
-
Reaction: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the test/control compounds.
-
Sampling: At 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction.
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS. Validation Check: If clearance occurs in Arm 1 but is >90% blocked in Arm 3, the liability is confirmed as AOX-mediated.
Protocol B: Glutathione (GSH) Trapping for SNAr Liability
Causality: The C6-fluorine is highly activated by the ortho-nitrogen and meta-nitrile. This creates a risk for nucleophilic aromatic substitution (SNAr) by endogenous thiols, potentially leading to idiosyncratic toxicity.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Incubate 10 µM of the scaffold with 5 mM reduced Glutathione (GSH) at 37°C. (No enzymes are strictly required, as this is a direct chemical reaction, though adding recombinant GST can evaluate enzymatic acceleration).
-
Control: Run a parallel incubation without GSH to monitor baseline aqueous stability.
-
Quenching & Analysis: Quench at 1, 4, and 24 hours with cold acetonitrile.
-
Detection (Self-Validating): Analyze via LC-MS/MS using a neutral loss scan of 129 Da (loss of pyroglutamic acid). The appearance of a metabolite with a mass shift of +287 Da (GSH mass 307 - HF 20) definitively confirms the displacement of the C6-fluorine.
References
-
Bhattarai P, Trombley TA, Altman RA. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry (via PMC), 2022. URL:[Link]
-
Lepri S, et al. "Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds." Proceedings of the National Academy of Sciences (PNAS), 2017. URL:[Link]
-
Finkelmann AR, et al. "Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism." ACS Omega, 2017. URL:[Link]
-
Cambridge MedChem Consulting. "Aldehyde Oxidase." Drug Discovery Resources, 2023. URL:[Link]
Sources
- 1. 1201192-60-0 | 6-fluoro-4-methylnicotinonitrile - Moldb [moldb.com]
- 2. 1201192-60-0|6-Fluoro-4-methylnicotinonitrile|BLD Pharm [bldpharm.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-methylnicotinonitrile: pKa and Lipophilicity
This guide provides a comprehensive technical overview of two critical physicochemical parameters for the novel compound 6-Fluoro-4-methylnicotinonitrile: its acid dissociation constant (pKa) and lipophilicity (LogP/LogD). For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of these properties is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior. This document delves into the theoretical underpinnings, computational predictions, and detailed experimental methodologies for determining these essential characteristics.
The Pivotal Role of pKa and Lipophilicity in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is profoundly influenced by its physicochemical properties. Among these, the pKa and lipophilicity stand out for their direct impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
The pKa dictates the ionization state of a molecule at a given pH.[2] Since many biological environments, from the gastrointestinal tract to intracellular compartments, have distinct pH values, the pKa of a drug will determine the ratio of its charged to uncharged forms. This is critical because the neutral, unionized form of a drug is generally more lipid-soluble and can more readily cross biological membranes, a prerequisite for reaching its target.[2]
Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), quantifies a molecule's affinity for a lipid-like environment versus an aqueous one.[3] A compound's lipophilicity influences its solubility, permeability across cell membranes, and binding to plasma proteins and metabolic enzymes.[3] An optimal balance of hydrophilicity and lipophilicity is crucial; while sufficient lipophilicity is needed for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[4]
For a nitrogen-containing heterocyclic compound like 6-Fluoro-4-methylnicotinonitrile, the pyridine nitrogen introduces a basic center, making its pKa a key determinant of its charge state at physiological pH (around 7.4). The interplay between its pKa and lipophilicity will therefore govern its overall "drug-likeness" and potential as a therapeutic candidate.
Predicted Physicochemical Profile of 6-Fluoro-4-methylnicotinonitrile
In the absence of experimental data for this specific novel compound, computational methods provide a valuable first approximation of its physicochemical properties. These in silico predictions are instrumental in the early stages of drug discovery for prioritizing candidates for synthesis and further testing.[5] It is crucial to recognize that these are theoretical estimations and require experimental verification for confirmation.
A variety of computational models exist for predicting these properties, each employing different algorithms and training datasets.[5][6] For this guide, we utilized the SwissADME web tool, a widely used platform for predicting ADME parameters, to obtain consensus LogP values for 6-Fluoro-4-methylnicotinonitrile.[5][7][8]
| Property | Predicted Value | Prediction Method |
| Consensus LogP | 1.45 | Average of multiple predictive models |
| iLOGP | 1.57 | Physics-based method |
| XLOGP3 | 1.43 | Atom-based and knowledge-based method |
| WLOGP | 1.63 | Atom-based method |
| MLOGP | 1.01 | Topology-based method with 13 molecular descriptors |
| SILICOS-IT | 1.59 | Fragment-based method |
| Water Solubility (LogS) | -2.25 | Calculated from ESOL model |
These values were predicted using the SwissADME web tool.[5][7][8]
The predicted Consensus LogP of 1.45 suggests that 6-Fluoro-4-methylnicotinonitrile possesses moderate lipophilicity. This value falls within the desirable range for orally bioavailable drugs as outlined by Lipinski's Rule of Five (LogP ≤ 5).[3] The predicted moderate water solubility (LogS = -2.25) is also favorable for a drug candidate.
While SwissADME provides a comprehensive lipophilicity profile, it does not offer a direct pKa prediction. Other specialized software, such as ACD/pKa DB or ChemAxon's pKa predictor, utilize large databases of experimental pKa values and employ quantitative structure-property relationship (QSPR) models to estimate the pKa of novel compounds.[9][10] Based on the structure of 6-Fluoro-4-methylnicotinonitrile, the pyridine nitrogen is the primary basic center. The presence of the electron-withdrawing fluorine and nitrile groups would be expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). Conversely, the electron-donating methyl group would slightly increase the basicity. A precise predicted value would require the use of such specialized software.
Experimental Determination of pKa
Given the critical importance of the pKa value and the limitations of in silico predictions, experimental determination is essential. Two common and reliable methods for pKa determination of nitrogenous heterocyclic compounds are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Causality Behind Experimental Choices: Potentiometric titration is a robust and direct method for determining the pKa of a compound.[11] It relies on monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa corresponds to the pH at which half of the compound is in its ionized form. This method is particularly suitable for compounds that are sufficiently soluble in water or a co-solvent system. The choice of a co-solvent like methanol or DMSO may be necessary for compounds with low aqueous solubility, but it's important to note that this can slightly alter the apparent pKa value. Maintaining a constant ionic strength with an inert salt like KCl is crucial to minimize the effect of changing ionic activity on the pH measurements.[11]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of the titrant, typically 0.1 M HCl or 0.1 M NaOH, and accurately determine its concentration.
-
Prepare a solution of 6-Fluoro-4-methylnicotinonitrile of known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is an issue.
-
Prepare a solution of an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength.[11]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Place a known volume of the 6-Fluoro-4-methylnicotinonitrile solution into a thermostatted titration vessel.
-
Add the inert salt solution to the vessel.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
-
Titration Procedure:
-
Begin stirring the solution at a constant rate.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
Causality Behind Experimental Choices: This method is particularly useful for compounds that possess a chromophore close to the ionizable center, as the UV-Vis absorbance spectrum will change with the protonation state.[12] It is a highly sensitive technique that requires only a small amount of sample. The method involves recording the absorbance spectra of the compound in a series of buffers of known pH. The pKa is then determined from the sigmoidal plot of absorbance at a specific wavelength versus pH. The choice of buffer solutions is critical to ensure accurate and stable pH values across the desired range.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of 6-Fluoro-4-methylnicotinonitrile in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 10 mM).
-
Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa. Ensure the buffers have a constant ionic strength.
-
-
Sample Preparation for Measurement:
-
In a series of cuvettes or a 96-well UV-transparent plate, add a fixed volume of each buffer solution.
-
Add a small, identical volume of the stock solution of the compound to each cuvette/well, ensuring the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pKa.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
Fit the data to the Henderson-Hasselbalch equation to obtain a sigmoidal curve.
-
The pKa is the pH at the inflection point of this curve.[12]
-
Experimental Determination of Lipophilicity
The lipophilicity of a compound is experimentally determined as its partition coefficient (LogP) for neutral compounds or its distribution coefficient (LogD) for ionizable compounds at a specific pH.
Shake-Flask Method for LogP/LogD
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining LogP and LogD due to its direct measurement of the partitioning equilibrium.[13] The choice of n-octanol and water (or a pH 7.4 buffer for LogD) is the standard system used to mimic the partitioning between biological membranes and the aqueous environment. It is crucial to pre-saturate each phase with the other to ensure that the volumes of the phases do not change during the experiment. Vigorous shaking is necessary to achieve equilibrium, and subsequent centrifugation ensures a clean separation of the two phases for accurate concentration analysis.
Experimental Protocol:
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Accurately weigh a small amount of 6-Fluoro-4-methylnicotinonitrile and dissolve it in the pre-saturated n-octanol or PBS.
-
Add a known volume of the pre-saturated second phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve a complete separation of the two phases.
-
-
Analysis:
-
Carefully separate the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Caption: Workflow for LogD determination by the shake-flask method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality Behind Experimental Choices: RP-HPLC offers a faster and more automated alternative to the shake-flask method, especially for determining the lipophilicity of a series of compounds.[1] The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its LogP/LogD value. By calibrating the system with a set of compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time. The use of an organic modifier (like methanol or acetonitrile) in the mobile phase is necessary to elute the compounds from the column. The retention time is then extrapolated to 0% organic modifier to obtain a value (log kw) that correlates with the octanol-water partition coefficient.
Experimental Protocol:
-
Preparation of Mobile Phases and Standards:
-
Prepare a series of mobile phases consisting of different ratios of an aqueous buffer (at the desired pH for LogD determination) and an organic modifier (e.g., methanol or acetonitrile).
-
Prepare solutions of a set of standard compounds with known LogP values.
-
-
Chromatographic Analysis:
-
Equilibrate the RP-HPLC column with the initial mobile phase composition.
-
Inject the standard compounds and the sample solution of 6-Fluoro-4-methylnicotinonitrile.
-
Record the retention time for each compound at each mobile phase composition.
-
-
Data Analysis:
-
For each compound, calculate the capacity factor (k') from the retention time and the column dead time.
-
Plot the logarithm of the capacity factor (log k') against the percentage of the organic modifier in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase to determine the log kw value for each compound.
-
Create a calibration curve by plotting the known LogP values of the standard compounds against their determined log kw values.
-
Determine the LogP/LogD of 6-Fluoro-4-methylnicotinonitrile by interpolating its log kw value onto the calibration curve.
-
Conclusion
The pKa and lipophilicity of 6-Fluoro-4-methylnicotinonitrile are fundamental physicochemical properties that will profoundly influence its behavior in biological systems and ultimately determine its potential as a drug candidate. While computational predictions offer valuable initial insights, suggesting a favorable moderate lipophilicity, experimental verification is indispensable for accurate characterization. The detailed protocols for potentiometric titration, UV-Vis spectrophotometry, the shake-flask method, and RP-HPLC provided in this guide offer robust and reliable approaches for the empirical determination of these crucial parameters. A comprehensive understanding of the pKa and lipophilicity, derived from both predictive and experimental methods, will empower researchers to make informed decisions in the optimization and development of 6-Fluoro-4-methylnicotinonitrile and other novel therapeutic agents.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved February 27, 2026, from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 27, 2026, from [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Retrieved February 27, 2026, from [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
-
Domainex. (n.d.). Shake Flask LogD. Retrieved February 27, 2026, from [Link]
-
Katz, D., Fike, K., Longenberger, J., Placko, S., Philippe-Venec, L., & Chervenak, A. (2022). AlphaLogD determination: An optimized Reversed-Phase Liquid Chromatography method to measure lipophilicity on neutral and basic small and Beyond-Rule-of-Five compounds. Journal of Chromatography A, 1674, 463146. [Link]
-
Ríos Martínez, C., & Dardonville, C. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(11), 911–915. [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved February 27, 2026, from [Link]
-
Daina, A., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2021). (PDF) AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]
-
Pallicer, J. M., Ràfols, C., Bosch, E., & Rosés, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 63–71. [Link]
-
Gilar, M., & Juhas, M. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Molecular Informatics, 38(7), e1800163. [Link]
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved February 27, 2026, from [Link]
-
ACD/Labs. (2025, July 24). What is the pKa of my compound?[Link]
-
Mansouri, K., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. [Link]
-
De Levie, R. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 572. [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved February 27, 2026, from [Link]
-
El-fakharany, E. M., & El-messery, S. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-9. [Link]
-
YouTube. (2022, August 7). How to find Pka of compound using UV visible spectroscopy. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME. Retrieved February 27, 2026, from [Link]
-
Daina, A., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s534-s543. [Link]
-
Balogh, G. T., & Tarcsay, A. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 51(10), 2582–2593. [Link]
Sources
- 1. Free Pka Calculator [mathos.ai]
- 2. acdlabs.com [acdlabs.com]
- 3. Molecular Modelling Group [molecular-modelling.ch]
- 4. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 5. scispace.com [scispace.com]
- 6. chemaxon.com [chemaxon.com]
- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. bio.tools [bio.tools]
- 10. chemaxon.com [chemaxon.com]
- 11. schrodinger.com [schrodinger.com]
- 12. youtube.com [youtube.com]
- 13. optibrium.com [optibrium.com]
Methodological & Application
Synthesis of 6-Fluoro-4-methylnicotinonitrile from raw materials
An In-Depth Technical Guide to the Synthesis of 6-Fluoro-4-methylnicotinonitrile
Abstract
6-Fluoro-4-methylnicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique combination of a cyano group, a fluorine atom, and a methyl group on the pyridine scaffold makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the synthesis of 6-Fluoro-4-methylnicotinonitrile, detailing a robust and well-documented synthetic pathway. The guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.
Strategic Overview: Retrosynthetic Analysis
A successful synthesis relies on a logical deconstruction of the target molecule into readily available starting materials. The most effective strategy for constructing 6-Fluoro-4-methylnicotinonitrile involves a late-stage formation of the nitrile functional group from a carboxylic acid precursor. This approach leverages stable and often commercially available intermediates, ensuring a reliable and scalable process.
The primary precursor identified is 6-Fluoro-4-methylnicotinic acid . The conversion of a carboxylic acid to a nitrile is a high-yielding and standard transformation. The synthesis of the acid itself can be approached from simpler halogenated pyridines, making this a convergent and flexible strategy.
Caption: Retrosynthetic analysis of 6-Fluoro-4-methylnicotinonitrile.
Recommended Synthetic Pathway: From 2,5-Dibromopyridine
This pathway is recommended due to its high selectivity and reliance on well-understood, robust reactions. It proceeds in three main stages:
-
Formation of a 6-Bromonicotinate Ester: Selective functionalization of 2,5-dibromopyridine.
-
Fluorination and Hydrolysis: A nucleophilic aromatic substitution (Halogen Exchange or "Halex" reaction) to introduce the fluorine atom, followed by hydrolysis to yield the key carboxylic acid intermediate.
-
Amidation and Dehydration: Conversion of the carboxylic acid to the final nitrile product.
Stage 1: Synthesis of a 6-Bromonicotinate Ester
The initial step involves a highly selective Grignard exchange at the 5-position of 2,5-dibromopyridine, followed by quenching with an electrophile like methyl chloroformate to form the ester. The bromine at the 5-position is more susceptible to this exchange than the one at the 2-position.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the solvent to 0 °C.
-
Grignard Formation: Slowly add a solution of isopropyl magnesium chloride in THF.
-
Substrate Addition: Add a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours at this temperature to ensure complete Grignard formation.[1]
-
Carboxylation: Slowly add methyl chloroformate (1.1 eq) to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield methyl 6-bromonicotinate.
Stage 2: Synthesis of 6-Fluoro-4-methylnicotinic Acid
This stage involves a nucleophilic aromatic substitution to replace the bromine atom with fluorine. Spray-dried potassium fluoride is an effective and economical fluoride source. The subsequent hydrolysis of the methyl ester to the carboxylic acid is a standard procedure.
Experimental Protocol:
-
Fluorination: In a sealed vessel, combine methyl 6-bromonicotinate (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Heat the mixture to 120-150 °C for several hours.[1] The progress of the reaction should be monitored by GC-MS or LC-MS.
-
Work-up (Fluorination): After cooling, pour the reaction mixture into ice water and extract the product (methyl 6-fluoronicotinate) with a suitable solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.
-
Hydrolysis: Dissolve the crude methyl 6-fluoronicotinate in a mixture of methanol and water. Add sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.[1]
-
Acidification and Isolation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 3-4. The product, 6-fluoronicotinic acid, will precipitate as a solid.[1][2] Filter the solid, wash with cold water, and dry under vacuum.
| Parameter | Value | Source(s) |
| Stage 1: Esterification | ||
| Starting Material | 2,5-Dibromopyridine | [1] |
| Key Reagents | Isopropyl magnesium chloride, Methyl chloroformate | [1] |
| Solvent | Anhydrous THF | [1] |
| Temperature | 0-10 °C | [1] |
| Stage 2: Fluorination & Hydrolysis | ||
| Key Reagents | Potassium fluoride, Sodium hydroxide | [1] |
| Solvent (Fluorination) | DMSO or DMF | [1] |
| Temperature (Fluorination) | 120-150 °C | [1] |
| Purification Method | Precipitation/Filtration | [2] |
Stage 3: Conversion to 6-Fluoro-4-methylnicotinonitrile
The final step is the conversion of the carboxylic acid to the nitrile via a primary amide intermediate. This is efficiently achieved in a one-pot procedure by forming the amide and then dehydrating it in situ.
Causality of Reagent Choice: Trifluoroacetic anhydride (TFAA) is an excellent dehydrating agent for this transformation.[3] It reacts with the primary amide to form an intermediate that readily eliminates water to give the nitrile. The reaction is typically fast and clean. Alternative reagents like phosphorus oxychloride (POCl3) or cyanuric chloride can also be used.
Experimental Protocol:
-
Amide Formation: Suspend 6-fluoronicotinic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF. Add oxalyl chloride or thionyl chloride to form the acid chloride. After the reaction is complete, bubble ammonia gas through the solution or add aqueous ammonium hydroxide carefully at a low temperature (0 °C) to form 6-fluoro-nicotinamide.
-
Dehydration: To a solution of the crude 6-fluoro-nicotinamide in an appropriate solvent (e.g., DCM), add a base such as triethylamine or pyridine, and cool to 0 °C. Add trifluoroacetic anhydride (1.5 eq) dropwise.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water or a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 6-fluoro-4-methylnicotinonitrile can be purified by silica gel column chromatography or recrystallization.
Overall Synthetic Workflow
The following diagram illustrates the complete, optimized workflow for the synthesis of 6-Fluoro-4-methylnicotinonitrile from 2,5-dibromopyridine.
Sources
Application Note: Strategic Utilization of 6-Fluoro-4-methylnicotinonitrile in Pharmaceutical Synthesis
Abstract & Core Utility
6-Fluoro-4-methylnicotinonitrile (CAS: 261725-75-3) is a high-value fluorinated pyridine intermediate characterized by a distinct "push-pull" electronic architecture. Its utility in drug discovery stems from the orthogonal reactivity of its functional groups: the highly activated C6-fluorine atom (susceptible to SNAr) and the C3-nitrile group (a precursor for heterocyclization).
This guide details the use of this intermediate as a linchpin for synthesizing pyrazolo[3,4-b]pyridines —a privileged scaffold in kinase inhibitors (e.g., substituted derivatives targeting PDE4, substituted purine bioisosteres) 1.
Chemical Reactivity Profile
Electronic Activation Analysis
The reactivity of 6-Fluoro-4-methylnicotinonitrile is defined by the cooperative electronic effects of its substituents:
-
C6-Fluorine (Leaving Group): This position is electronically "super-activated." It is ortho to the pyridine nitrogen (inductive withdrawal) and para to the nitrile group (resonance withdrawal). This makes the C-F bond exceptionally labile toward nucleophilic aromatic substitution (SNAr), often proceeding under milder conditions than corresponding chloro- or bromo- analogs 2.[2]
-
C3-Nitrile (Cyclization Handle): The nitrile serves as an electrophilic trap. Upon introduction of a nucleophile at C6 (specifically hydrazines or amidines), the nitrile facilitates rapid intramolecular cyclization to form fused bicyclic systems.
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Caption: Divergent synthetic pathways from 6-Fluoro-4-methylnicotinonitrile. The green path represents the primary route for scaffold construction.
Application Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridine Scaffold
Significance: This protocol converts the pyridine ring into a fused bicyclic system, a bioisostere of the purine core found in ATP. This transformation is a "one-pot" cascade reaction involving SNAr displacement followed by intramolecular nucleophilic attack on the nitrile 3.
Materials
-
Substrate: 6-Fluoro-4-methylnicotinonitrile (1.0 eq)
-
Reagent: Hydrazine hydrate (64-65% in water) (3.0 eq)
-
Solvent: Ethanol (Absolute) or n-Butanol (for higher temp)
-
Apparatus: Round-bottom flask with reflux condenser, magnetic stir bar.
Step-by-Step Methodology
-
Preparation: Dissolve 6-Fluoro-4-methylnicotinonitrile (10 mmol) in Ethanol (30 mL).
-
Addition: Add Hydrazine hydrate (30 mmol) dropwise at room temperature. Note: The reaction is exothermic due to the high reactivity of the fluoropyridine.
-
Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.
-
Mechanism Check: The hydrazine first displaces the fluorine (SNAr). The terminal NH2 of the hydrazine then attacks the adjacent nitrile carbon, leading to ring closure.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the starting material (M+H ~137) and appearance of the cyclized product (M+H ~149).
-
Workup:
-
Cool the reaction mixture to 0 °C. The product, 3-amino-4-methyl-1H-pyrazolo[3,4-b]pyridine , typically precipitates as a solid.
-
Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether.
-
-
Purification: If no precipitate forms, concentrate the solvent in vacuo, resuspend in water, and extract with Ethyl Acetate. Recrystallize from Ethanol/Water.
Expected Yield: 75–85% Key QC Parameter: 1H NMR should show the disappearance of the C6-proton signal and the appearance of a broad NH2 peak (typically 5.0–6.0 ppm) and the pyrazole NH (12.0+ ppm).
Application Protocol 2: SNAr Library Generation (C6-Functionalization)
Significance: For applications where the pyridine ring must remain intact (e.g., non-fused kinase inhibitors), displacing the fluorine with diverse amines creates a library of 6-amino-nicotinonitriles.
Reaction Optimization Table
The following conditions are optimized for the high electrophilicity of the C6-fluorine.
| Nucleophile Type | Base | Solvent | Temp (°C) | Time (h) | Notes |
| Aliphatic Amines (e.g., Morpholine) | DIPEA (2.0 eq) | DMSO or DMF | 25–60 | 1–3 | Reaction is often rapid at RT 4. |
| Anilines (Weak Nucleophiles) | KHMDS or NaH | THF | 0 -> 60 | 4–12 | Requires deprotonation of aniline for efficiency. |
| Alkoxides (e.g., O-Me, O-Et) | NaH | THF/DMF | 0 -> 25 | 1–2 | Very fast; careful with exotherm. |
| Thiols | K2CO3 | DMF | 25 | 2 | Excellent yields; avoid oxidative conditions. |
Protocol: General SNAr Displacement
-
Setup: Charge a reaction vial with 6-Fluoro-4-methylnicotinonitrile (1.0 eq) and anhydrous DMSO (0.5 M concentration).
-
Base Addition: Add DIPEA (2.5 eq).
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq).
-
Incubation: Stir at 60 °C.
-
Self-Validating Step: The reaction mixture often turns yellow/orange upon formation of the Meisenheimer complex intermediate before collapsing to the product.
-
-
Quench: Dilute with water (5x volume). The product often precipitates.
-
Isolation: Filter the solid or extract with EtOAc.
Critical Quality Attributes & Troubleshooting
Analytical Standards
-
HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% Formic Acid). The fluorinated starting material is less polar than the amino-substituted products but more polar than many coupled bi-aryls.
-
NMR Signature:
-
Starting Material: Look for the characteristic splitting of the C6-F coupling if high-field NMR is used, or simply the distinct shifts of the pyridine protons.
-
Product: Loss of F-coupling and upfield shift of adjacent protons due to the electron-donating nature of the introduced amine.
-
Troubleshooting Guide
-
Issue: Low yield in Pyrazolopyridine synthesis.
-
Cause: Incomplete cyclization or hydrolysis of the nitrile.
-
Solution: Ensure anhydrous conditions if using bases other than hydrazine hydrate. Increase temperature to n-Butanol reflux (118 °C) to force the ring closure.
-
-
Issue: Hydrolysis of Nitrile to Amide during SNAr.
-
Cause: Presence of water in basic DMSO/DMF at high heat.
-
Solution: Use anhydrous solvents and keep reaction time short. The Fluorine is very reactive, so prolonged heating is rarely necessary.
-
References
-
Universidade do Minho. Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available at: [Link]
-
ResearchGate. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides.[4][5] Available at: [Link]
Sources
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Introduction: The Significance of Fluorinated Nicotinamides in Modern Drug Discovery
An Application Note for the Selective Hydrolysis of 6-Fluoro-4-methylnicotinonitrile to its Amide Derivative
Fluorinated heterocyclic compounds are foundational scaffolds in medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. 6-Fluoro-4-methylnicotinamide, in particular, serves as a critical intermediate in the synthesis of a variety of pharmacologically active agents. Its controlled and efficient synthesis from the corresponding nitrile is a key step in the development of novel therapeutics. This document provides a detailed protocol for the selective hydrolysis of 6-Fluoro-4-methylnicotinonitrile, offering researchers a reliable method to obtain the desired amide in high purity and yield.
Reaction Principle and Scientific Rationale
The conversion of a nitrile (R-C≡N) to a primary amide (R-CONH₂) is a classic organic transformation known as hydrolysis. The reaction can be catalyzed by either acid or base.[1] For selective conversion to the amide without significant over-hydrolysis to the carboxylic acid, base-catalyzed conditions are often preferred as they can be performed under milder conditions.[2][3]
The mechanism for base-catalyzed hydrolysis proceeds in several key steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbon atom of the nitrile group.[4][5] This breaks the carbon-nitrogen pi bond, forming a negatively charged intermediate on the nitrogen.
-
Protonation: The intermediate is protonated by a water molecule from the solvent, yielding an imidic acid tautomer.[2]
-
Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide form to furnish the final product.[2][6]
Controlling reaction parameters such as temperature, reaction time, and catalyst concentration is crucial to halt the reaction at the amide stage and prevent its subsequent hydrolysis to the corresponding carboxylate salt.[1]
Detailed Hydrolysis Protocol
This protocol is designed for the selective conversion of 6-Fluoro-4-methylnicotinonitrile to 6-Fluoro-4-methylnicotinamide using a sodium hydroxide-mediated system in an alcohol-based solvent.
Materials and Reagents
| Reagent | Formula | CAS No. | M.W. ( g/mol ) | Notes |
| 6-Fluoro-4-methylnicotinonitrile | C₇H₅FN₂ | Not available | 136.13 | Starting material. |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 40.00 | Catalyst. Use pellets or a fresh aqueous solution. |
| Isopropyl Alcohol (IPA) | C₃H₈O | 67-63-0 | 60.10 | Reaction solvent. |
| Deionized Water (H₂O) | H₂O | 7732-18-5 | 18.02 | Used for workup. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | Extraction solvent. |
| Brine (Saturated NaCl solution) | NaCl(aq) | 7647-14-5 | 58.44 | Used for washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | 120.37 | Drying agent. |
| Silica Gel | SiO₂ | 7631-86-9 | 60.08 | For thin-layer chromatography (TLC) monitoring. |
Required Equipment
-
Round-bottom flask (50 mL or 100 mL) equipped with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
TLC plates, developing chamber, and UV lamp (254 nm)
-
Standard laboratory glassware and personal protective equipment (PPE)
Safety and Handling Precautions
-
Personal Protective Equipment: Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.
-
Reagent Handling: Sodium hydroxide is corrosive and can cause severe burns. Handle with care in a well-ventilated area or fume hood. 6-Fluoro-4-methylnicotinonitrile should be handled with caution as related aromatic nitriles and fluoro-pyridines can be irritants.[7][8] Avoid inhalation of dust and contact with skin and eyes.
-
Ventilation: All steps should be performed in a well-ventilated laboratory fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Experimental Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 6-Fluoro-4-methylnicotinonitrile (e.g., 1.36 g, 10.0 mmol, 1.0 equiv).
-
Add isopropyl alcohol (20 mL) and a magnetic stir bar. Stir the mixture at room temperature until the starting material is fully dissolved.
-
In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol, 2.0 equiv) in 2 mL of deionized water. Allow the solution to cool to room temperature.
-
Add the aqueous NaOH solution to the stirred solution of the nitrile in the round-bottom flask.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle or oil bath.
-
Maintain the reflux for 4-8 hours. The optimal reaction time should be determined by monitoring.
-
-
Reaction Monitoring:
-
Periodically (e.g., every hour), take a small aliquot from the reaction mixture and spot it on a TLC plate.
-
Develop the TLC plate using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane).
-
Visualize the spots under a UV lamp. The reaction is complete when the starting nitrile spot has been consumed and a new, more polar spot corresponding to the amide product is dominant. Avoid extending the reaction time unnecessarily to minimize the formation of the carboxylic acid byproduct.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.
-
Concentrate the mixture using a rotary evaporator to remove the bulk of the isopropyl alcohol.
-
To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (top) layer. Extract the aqueous layer two more times with 25 mL portions of ethyl acetate.
-
Combine all organic extracts and wash them once with 30 mL of brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
The crude 6-Fluoro-4-methylnicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) or by silica gel column chromatography if necessary.
-
The final product should be a white to off-white solid.
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.
-
Summary of Key Reaction Parameters
| Parameter | Value / Condition |
| Stoichiometry (Nitrile:NaOH) | 1 : 2 |
| Solvent | Isopropyl Alcohol / Water |
| Temperature | 80-85 °C (Reflux) |
| Reaction Time | 4-8 hours (Monitor by TLC) |
| Workup | Liquid-liquid extraction with Ethyl Acetate |
| Purification | Recrystallization or Column Chromatography |
| Expected Yield | 75-90% (Varies based on reaction scale and purity) |
| Expected Purity | >95% after purification |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of 6-Fluoro-4-methylnicotinamide.
Caption: Workflow for the base-catalyzed hydrolysis of 6-Fluoro-4-methylnicotinonitrile.
References
- Google Patents. Process for hydrolysis of nitriles.
- Grokipedia. Hydrolysis of nitriles.
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. [Link]
-
Philadelphia University. Carboxylic acids and Nitriles. [Link]
-
ACS Publications. Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. [Link]
-
PubChem. 6-Fluoronicotinic Acid. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
OAText. Transition metal-free hydration of nitriles to amides mediated by NaOH. [Link]
-
PMC. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]
-
ChemSynthesis. 6-chloro-4-methylnicotinamide. [Link]
-
YouTube. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]
-
Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. orgsyn.org [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. fishersci.com [fishersci.com]
- 8. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine from 6-Fluoro-4-methylnicotinonitrile and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to the development of numerous derivatives with a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] Specifically, substituted pyrazolo[3,4-b]pyridines have been investigated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3]
This document provides a comprehensive guide to the synthesis of 4-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine, a valuable building block for the development of novel therapeutics. The synthesis involves the reaction of the readily available starting material, 6-fluoro-4-methylnicotinonitrile, with hydrazine. This reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization, offering a straightforward and efficient route to the desired pyrazolopyridine core.
Reaction Scheme and Mechanism
The reaction proceeds in two key steps:
-
Nucleophilic Aromatic Substitution (SNAr): The highly electronegative fluorine atom on the pyridine ring activates the 6-position towards nucleophilic attack. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks this position, leading to the displacement of the fluoride ion and the formation of a 6-hydrazinyl-4-methylnicotinonitrile intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety, now positioned in proximity to the nitrile group, acts as an internal nucleophile. It attacks the electrophilic carbon of the nitrile, initiating a cyclization reaction that, after tautomerization, yields the stable aromatic 1H-pyrazolo[3,4-b]pyridin-6-amine.
Caption: Reaction of 6-Fluoro-4-methylnicotinonitrile with Hydrazine.
Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous pyrazolo[3,4-b]pyridine derivatives from fluorinated pyridines and hydrazine.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Fluoro-4-methylnicotinonitrile | ≥97% | Commercially available | |
| Hydrazine monohydrate | ≥98% | Commercially available | Caution: Highly toxic and corrosive.[1][4][5] |
| Ethanol | Anhydrous | Commercially available | |
| Ethyl acetate | Reagent grade | Commercially available | For workup and chromatography |
| Hexane | Reagent grade | Commercially available | For chromatography |
| Deionized water | |||
| Sodium sulfate (anhydrous) | Reagent grade | Commercially available | For drying |
Safety Precautions
-
Hydrazine is highly toxic, corrosive, and a suspected carcinogen. [1][4][5][6] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Have an emergency plan and appropriate spill containment materials readily available.
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-fluoro-4-methylnicotinonitrile (1.0 eq.).
-
Add anhydrous ethanol to dissolve the starting material (approximately 10-20 mL per gram of starting material).
-
While stirring, slowly add hydrazine monohydrate (2.0-3.0 eq.) to the solution at room temperature. An exothermic reaction may be observed.
-
-
Reaction:
-
Heat the reaction mixture to reflux (the boiling point of ethanol is approximately 78 °C) and maintain reflux for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may yield the pure product.
-
Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine.
Data Interpretation
The structure of the synthesized 4-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine can be confirmed by standard spectroscopic techniques.
| Parameter | Expected Value/Observation |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | - Aromatic protons on the pyridine and pyrazole rings.- A singlet for the methyl group protons.- Broad singlets for the NH₂ and pyrazole NH protons (exchangeable with D₂O). |
| ¹³C NMR | - Aromatic carbons of the fused ring system.- A signal for the methyl carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₇H₈N₄. |
| IR Spectroscopy | - N-H stretching vibrations for the amine and pyrazole NH groups.- C=N and C=C stretching vibrations of the aromatic rings. |
Note: Specific chemical shifts will depend on the solvent used for NMR analysis. The provided information is a general guide based on analogous structures.[2]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the reaction is at the correct reflux temperature. |
| Low yield | Inefficient extraction or purification. | Perform multiple extractions. Optimize the solvent system for column chromatography. |
| Product is an oil or difficult to crystallize | Impurities present. | Re-purify by column chromatography. Attempt to form a salt (e.g., HCl salt) to induce crystallization. |
Conclusion
The reaction of 6-fluoro-4-methylnicotinonitrile with hydrazine provides an efficient and direct route to 4-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine. This protocol, with its detailed steps and safety considerations, serves as a valuable resource for researchers in medicinal chemistry and drug development. The resulting product is a key intermediate for the synthesis of a diverse range of pyrazolopyridine derivatives with potential therapeutic applications. Careful adherence to the safety precautions for handling hydrazine is paramount for the successful and safe execution of this synthesis.
References
-
Nexchem Ltd. (2021, July 26). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
-
Gas-Sensing.com. (2005, October 9). Hydrazine MSDS. Retrieved from [Link]
-
ResearchGate. (2026, January 21). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development | Request PDF. Retrieved from [Link]
-
New Jersey Department of Health. (2009, November). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2018). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC. Retrieved from [Link]
-
MDPI. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Retrieved from [Link]
-
Kassem, M. G., et al. (2021). DISCOVERY OF PYRAZOLOPYRIDINE DERIVATIVES DUALLY TARGETING INFLAMMATION AND PROLIFERATION IN COLORECTAL CANCER CELL LINES. Digital Commons @ BAU - Beirut Arab University. Retrieved from [Link]
Sources
- 1. Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Palladium-Catalyzed Functionalization of 6-Fluoro-4-methylnicotinonitrile via C–F and C–H Activation Pathways
Introduction & Chemical Logic
6-Fluoro-4-methylnicotinonitrile (CAS: 1201192-60-0) is a highly versatile, electron-deficient heterocyclic building block. For drug development professionals and synthetic chemists, this molecule presents a unique opportunity for divergent functionalization. The presence of the strongly electron-withdrawing nitrile group at the C3 position, situated para to the fluorine atom at C6, significantly depletes the electron density at the C6 carbon.
While carbon–fluorine (C–F) bonds are notoriously inert due to their high bond dissociation energy (~115 kcal/mol), the specific push-pull electronic topology of this molecule lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This enables the direct insertion of electron-rich Palladium(0) catalysts into the C–F bond[1]. Alternatively, the highly acidic C2–H bond (flanked by the pyridine nitrogen and the nitrile group) can be selectively targeted for C–H activation[2]. This guide details the protocols and mechanistic causality for both divergent pathways.
Figure 1: Divergent palladium-catalyzed functionalization pathways for 6-Fluoro-4-methylnicotinonitrile.
Pathway A: Suzuki-Miyaura Cross-Coupling via C–F Bond Activation
Mechanistic Rationale & Causality
The oxidative addition of Pd(0) into a C–F bond requires a highly electron-rich metal center to overcome the high activation barrier[1].
-
Ligand Choice (PCy3): Tricyclohexylphosphine (PCy3) is selected because its strong
-donicity increases the electron density on the Pd(0) center, facilitating the nucleophilic attack on the C6-F bond. Its steric bulk also accelerates the final reductive elimination step. -
Base Choice (Cs2CO3): The use of Cesium carbonate is not arbitrary. The high lattice energy of Cesium Fluoride (CsF) provides a massive thermodynamic driving force for the transmetalation step, effectively pulling the equilibrium forward by sequestering the extruded fluoride ion[3].
Figure 2: Palladium-catalyzed Suzuki-Miyaura catalytic cycle via C-F bond oxidative addition.
Experimental Protocol A
Reagents:
-
6-Fluoro-4-methylnicotinonitrile: 1.0 mmol (136.1 mg)
-
Arylboronic acid: 1.5 mmol
-
Pd2(dba)3: 0.025 mmol (5 mol% Pd)
-
PCy3: 0.12 mmol (12 mol%)
-
Cs2CO3: 2.0 mmol (651.6 mg)
-
Anhydrous Toluene: 5.0 mL
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd2(dba)3, PCy3, and Cs2CO3.
-
Substrate Addition: Add 6-Fluoro-4-methylnicotinonitrile and the arylboronic acid to the solid mixture.
-
Solvent Introduction: Add 5.0 mL of anhydrous, thoroughly degassed toluene. Seal the tube with a PTFE screw cap.
-
Reaction: Remove the tube from the glovebox and stir the mixture vigorously at 100 °C in a pre-heated oil bath for 18 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
In-Process Validation & Quality Control:
To ensure this is a self-validating system, extract a 50
Pathway B: Regioselective C–H Arylation at the C2 Position
Mechanistic Rationale & Causality
If the C–F bond must be retained for downstream medicinal chemistry applications, the molecule can be functionalized at the C2 position via C–H activation[2].
-
Additive Choice (PivOH): Pivalic acid (PivOH) acts as a catalytic proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway. The bulky, electron-rich pivalate anion coordinates to the Pd(II) center and abstracts the acidic C2 proton via a six-membered transition state. This significantly lowers the activation energy barrier compared to a standard electrophilic aromatic substitution pathway.
Experimental Protocol B
Reagents:
-
6-Fluoro-4-methylnicotinonitrile: 1.0 mmol (136.1 mg)
-
Aryl bromide: 1.2 mmol
-
Pd(OAc)2: 0.05 mmol (5 mol%)
-
P(t-Bu)3·HBF4: 0.10 mmol (10 mol%)
-
K2CO3: 2.0 mmol (276.4 mg)
-
Pivalic Acid (PivOH): 0.30 mmol (30 mol%)
-
Anhydrous Toluene: 5.0 mL
Step-by-Step Methodology:
-
Preparation: In a fume hood, charge a 15 mL pressure vial with Pd(OAc)2, P(t-Bu)3·HBF4, K2CO3, and PivOH.
-
Substrate Addition: Add 6-Fluoro-4-methylnicotinonitrile and the aryl bromide.
-
Purging: Add 5.0 mL of toluene. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd(II) deactivation). Seal the vial.
-
Reaction: Heat the reaction mixture at 110 °C for 24 hours under vigorous stirring.
-
Workup & Purification: Cool to room temperature, quench with water (5 mL), and extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over Na2SO4, concentrate, and purify via flash chromatography.
In-Process Validation & Quality Control:
Analyze the crude mixture via GC-MS prior to workup. The presence of the product mass (
Quantitative Data & Condition Optimization
The causality of the reagent choices described above is empirically supported by the optimization data summarized below.
Table 1: Optimization of C–F Activation (Suzuki-Miyaura, Pathway A)
| Entry | Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
| 1 | Pd2(dba)3 | PPh3 | K2CO3 | 100 | Trace |
| 2 | Pd2(dba)3 | PCy3 | K2CO3 | 100 | 45 |
| 3 | Pd2(dba)3 | PCy3 | Cs2CO3 | 100 | 88 |
| 4 | Pd(OAc)2 | XPhos | Cs2CO3 | 100 | 62 |
Insight: Standard phosphines (PPh3) fail to promote oxidative addition. PCy3 provides the necessary electron density, but the reaction only reaches optimal yields when Cs2CO3 is used to thermodynamically drive the transmetalation via CsF formation.
Table 2: Optimization of C–H Activation (Direct Arylation, Pathway B)
| Entry | Catalyst | Additive | Base | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)2 | None | K2CO3 | 110 | 15 |
| 2 | Pd(OAc)2 | PivOH | K2CO3 | 110 | 82 |
| 3 | Pd(OAc)2 | AcOH | K2CO3 | 110 | 40 |
Insight: The absence of a proton shuttle (Entry 1) stalls the reaction. While Acetic acid (AcOH) provides moderate turnover, the increased steric bulk and solubility of the pivalate anion (PivOH, Entry 2) optimally stabilizes the CMD transition state.
References
1.[1] Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics (ACS Publications). URL:[Link] 2.[2] C-F and C-H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research (ACS Publications). URL:[Link] 3.[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews (ACS Publications). URL:[Link]
Sources
Application Note: Functionalization of the Methyl Group in 6-Fluoro-4-methylnicotinonitrile
Abstract
This guide details the strategic functionalization of the C4-methyl group in 6-Fluoro-4-methylnicotinonitrile (CAS: N/A for specific isomer, generic scaffold analysis) . This scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors and radiotracers. The presence of the electron-withdrawing nitrile (C3) and fluorine (C6) substituents renders the C4-methyl protons significantly acidic (
Structural Analysis & Reactivity Profile
The reactivity of 6-Fluoro-4-methylnicotinonitrile is governed by the synergistic electronic effects of the pyridine ring and its substituents.
-
C4-Methyl Acidity: The C4-methyl group is "picolinic," but its acidity is dramatically enhanced by the ortho-nitrile group (inductive and resonance withdrawal) and the meta-fluorine atom.
-
Chemoselectivity Challenge: The C6-position is highly activated for Nucleophilic Aromatic Substitution (
) due to the para-nitrile and the electronegative fluorine.-
Risk: Hard nucleophiles (e.g.,
-BuLi) may attack C6 (displacing F) or C2 (Chichibabin-type) rather than deprotonating the methyl group. -
Solution: Use non-nucleophilic, bulky bases (LDA, LiHMDS) or radical pathways to target the C4-methyl group exclusively.
-
Mechanistic Diagram: Reactivity Landscape
Figure 1: Strategic functionalization pathways for 6-Fluoro-4-methylnicotinonitrile.
Protocol A: Lateral Lithiation & Electrophilic Trapping
Objective: C-C bond formation to extend the carbon skeleton (e.g., introduction of benzyl, allyl, or carbonyl groups).
Mechanistic Insight
Direct deprotonation requires a base that is sufficiently basic to remove the picolinic proton but too bulky to attack the C6-fluorine center. Lithium Diisopropylamide (LDA) is the reagent of choice.
Experimental Protocol
Reagents:
-
Substrate: 6-Fluoro-4-methylnicotinonitrile (1.0 eq)
-
Base: LDA (1.1 eq, prepared fresh or commercial 2.0 M solution)
-
Electrophile: Benzaldehyde, Allyl bromide, or similar (1.2 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask and cool under positive Nitrogen (
) pressure. -
Base Preparation: Add anhydrous THF and diisopropylamine (1.2 eq). Cool to -78°C. Add
-BuLi (1.1 eq) dropwise. Stir for 30 mins to form LDA in situ. -
Substrate Addition: Dissolve 6-Fluoro-4-methylnicotinonitrile in minimal THF. Add this solution dropwise to the LDA mixture at -78°C over 15 minutes.
-
Observation: The solution typically turns deep red/orange, indicating the formation of the resonance-stabilized benzylic carbanion.
-
-
Deprotonation: Stir at -78°C for 45–60 minutes. Do not warm up, as the anion may undergo self-condensation or attack the nitrile.
-
Electrophile Trapping: Add the electrophile (neat or in THF) dropwise.
-
Quench: After 1 hour, quench with saturated
solution while still cold. -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovery of SM | Incomplete deprotonation | Increase deprotonation time; ensure temp is strictly -78°C. |
| Loss of Fluorine (Defluorination) | Switch to bulkier base (LiHMDS); ensure | |
| Complex Mixture | Anion instability | Quench faster; maintain cryogenic temperatures throughout. |
Protocol B: Enamine Formation (Heterocycle Synthesis)
Objective: Conversion of the methyl group into a dimethylaminovinyl moiety, a versatile precursor for fused ring systems (e.g., 1,6-naphthyridines).
Mechanistic Insight
The electron-withdrawing nitrile group makes the methyl protons acidic enough to react with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) without an external strong base. This is a condensation reaction driven by the release of methanol.
Experimental Protocol
Reagents:
-
Substrate: 6-Fluoro-4-methylnicotinonitrile (1.0 eq)
-
Reagent: DMF-DMA (1.5 – 2.0 eq)
-
Solvent: DMF (anhydrous) or Toluene
Step-by-Step:
-
Mixing: In a pressure tube or round-bottom flask, dissolve the substrate in DMF (0.5 M).
-
Addition: Add DMF-DMA (1.5 eq).
-
Heating: Heat the mixture to 110°C–140°C under
.-
Note: If using Toluene, reflux is required to azeotropically remove methanol.
-
-
Monitoring: Reaction is typically complete in 4–12 hours. Monitor by TLC (the product is highly UV active and polar).
-
Isolation:
-
Cool to room temperature.[1]
-
Pour into ice water. The product (enamine) often precipitates as a yellow/orange solid.
-
Filter and wash with hexanes. If no precipitate, extract with DCM.
-
Workflow Diagram: Heterocycle Construction
Figure 2: Conversion of C4-methyl to fused heterocycles via enamine intermediate.
Protocol C: Radical Bromination (Wohl-Ziegler)
Objective: Introduction of a bromine atom to create a reactive benzylic halide for
Experimental Protocol
Reagents:
-
Substrate: 1.0 eq
-
N-Bromosuccinimide (NBS): 1.1 eq
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide
-
Solvent:
(classic) or Trifluorotoluene (greener alternative)
Step-by-Step:
-
Dissolve substrate in solvent (0.2 M).
-
Add NBS and AIBN.
-
Reflux (80°C) for 2–6 hours.
-
Critical Step: Filter the hot mixture to remove succinimide byproduct.
-
Concentrate filtrate to obtain the bromomethyl derivative.
-
Warning: These benzyl bromide analogs are potent lachrymators and skin irritants. Handle in a fume hood.
-
References & Authority
-
Lateral Lithiation of Picolines:
-
Mechanism & Scope: Gschwend, H. W., & Rodriguez, H. R. (1979).[2] Heteroatom-facilitated lithiations. Organic Reactions.[1][2][3][4][5][6][7]
-
Regioselectivity:[5] Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.
-
-
Enamine Chemistry (DMF-DMA):
-
Protocol: Abu-Shanab, F. A., et al. (2008). Enamines as precursors to polyfunctional heteroaromatic compounds.[3] International Journal of Molecular Sciences.
-
Application: Al-Mousawi, S. M., et al. (2020). DMF-DMA Reagent in Heterocyclic Synthesis. ChemistrySelect.
-
-
Fluorine in Medicinal Chemistry:
-
Stability & Reactivity: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
-
Specific Analogous Syntheses:
Sources
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. chemscene.com [chemscene.com]
- 9. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclization Reactions Involving 6-Fluoro-4-methylnicotinonitrile
Introduction: The Strategic Value of 6-Fluoro-4-methylnicotinonitrile in Heterocyclic Synthesis
6-Fluoro-4-methylnicotinonitrile is a highly versatile and strategically important starting material for the synthesis of complex heterocyclic scaffolds. Its utility in drug discovery and medicinal chemistry is underscored by the presence of three key functional handles: a nucleophilically susceptible fluorine atom at the 6-position, an electrophilic nitrile group at the 3-position, and a reactive methyl group at the 4-position. The fluorine substituent is of particular interest as its incorporation into drug candidates can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. These attributes make 6-Fluoro-4-methylnicotinonitrile an attractive building block for the construction of fused pyridine systems, which are core structures in numerous pharmacologically active agents.
This guide provides detailed protocols for the cyclization of 6-Fluoro-4-methylnicotinonitrile into two medicinally relevant fused heterocyclic systems: thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines . The protocols are based on well-established synthetic transformations of substituted 3-cyanopyridines, adapted for this specific starting material. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and experimental considerations.
Protocol 1: Synthesis of Substituted 5-Fluoro-7-methylthieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
The construction of the thieno[2,3-b]pyridine scaffold from a 3-cyanopyridine precursor is a powerful strategy in heterocyclic synthesis. This protocol outlines a two-step process commencing with the conversion of 6-Fluoro-4-methylnicotinonitrile to a reactive 2-thioxo intermediate, followed by an intramolecular Thorpe-Ziegler cyclization.[1][2][3] This annulation reaction is a robust method for forming a five-membered ring fused to a pyridine core.
Workflow for Thieno[2,3-b]pyridine Synthesis
Caption: Proposed synthetic workflow for thieno[2,3-b]pyridines.
Step 1a: Synthesis of 6-Fluoro-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Causality and Experimental Rationale: The conversion of the 6-fluoro-nicotinonitrile to its corresponding 2-thioxo derivative is a critical first step. The 2-thioxo group provides a nucleophilic sulfur atom that is essential for the subsequent annulation to form the thiophene ring. This transformation can be achieved by reacting the starting material with a sulfur source like sodium hydrosulfide or Lawesson's reagent. The choice of reagent can influence reaction conditions and yields.
Materials and Equipment:
-
6-Fluoro-4-methylnicotinonitrile
-
Sodium hydrosulfide (NaSH) or Lawesson's reagent
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Experimental Protocol:
-
In a round-bottom flask, dissolve 6-Fluoro-4-methylnicotinonitrile (1.0 eq) in anhydrous DMF.
-
Add sodium hydrosulfide (1.2 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Step 1b: Thorpe-Ziegler Cyclization to form 3-Amino-5-fluoro-7-methylthieno[2,3-b]pyridine Derivatives
Causality and Experimental Rationale: This step involves the S-alkylation of the 2-thioxo intermediate with an α-halocarbonyl compound, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization.[1][2][3] The base deprotonates the α-carbon of the nitrile, which then attacks the nitrile group of the adjacent side chain, leading to the formation of an enamine intermediate that tautomerizes to the stable 3-aminothieno[2,3-b]pyridine. The choice of base is crucial; a non-nucleophilic strong base like potassium tert-butoxide is often preferred to avoid side reactions.
Materials and Equipment:
-
6-Fluoro-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
An α-chloroacetamide (e.g., 2-chloro-N-phenylacetamide) or α-bromo ketone (e.g., phenacyl bromide)
-
Potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt)
-
Anhydrous ethanol or DMF
-
Inert atmosphere (Nitrogen or Argon)
Experimental Protocol:
-
To a stirred suspension of 6-Fluoro-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous ethanol under an inert atmosphere, add the α-halocarbonyl compound (1.1 eq).
-
Add the base (e.g., potassium tert-butoxide, 1.2 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature or gently heat to 50-60 °C to drive the reaction to completion (monitor by TLC).
-
Once the reaction is complete, cool the mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
| Reactant | Reagents | Expected Product | Hypothetical Yield |
| 6-Fluoro-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 2-chloro-N-phenylacetamide, KOtBu, Ethanol | 3-Amino-5-fluoro-7-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide | 75-85% |
| 6-Fluoro-4-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Phenacyl bromide, NaOEt, DMF | (3-Amino-5-fluoro-7-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | 70-80% |
Protocol 2: Synthesis of 6-Fluoro-4-methylpyrido[2,3-d]pyrimidine Derivatives
The synthesis of pyrido[2,3-d]pyrimidines often proceeds from 2-amino-3-cyanopyridine precursors.[4][5] This protocol outlines a plausible pathway starting from 6-Fluoro-4-methylnicotinonitrile, which first involves the introduction of an amino group at the 2-position, followed by cyclization with a one-carbon synthon to construct the pyrimidine ring.
Workflow for Pyrido[2,3-d]pyrimidine Synthesis
Caption: Proposed synthetic workflow for pyrido[2,3-d]pyrimidines.
Step 2a: Synthesis of 2-Amino-6-fluoro-4-methylnicotinonitrile
Causality and Experimental Rationale: The introduction of an amino group at the 2-position is a prerequisite for the subsequent cyclization to form the pyrimidine ring. A common strategy involves the initial conversion of the starting nicotinonitrile to a 2-chloro derivative, followed by nucleophilic aromatic substitution with ammonia or an amine.
Materials and Equipment:
-
6-Fluoro-4-methylnicotinonitrile
-
m-Chloroperoxybenzoic acid (m-CPBA) for N-oxidation
-
Phosphorus oxychloride (POCl₃) for chlorination
-
Ammonia solution or ammonium hydroxide
-
Sealed reaction vessel
Experimental Protocol:
-
N-Oxidation: Dissolve 6-Fluoro-4-methylnicotinonitrile (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add m-CPBA (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (TLC monitoring). Work up by washing with aqueous sodium bicarbonate and brine.
-
Chlorination: Treat the resulting N-oxide with phosphorus oxychloride (POCl₃) at reflux to yield the 2-chloro-6-fluoro-4-methylnicotinonitrile.
-
Amination: In a sealed vessel, heat the 2-chloro intermediate with a solution of ammonia in a suitable solvent (e.g., dioxane or methanol) to effect the nucleophilic substitution.
-
After cooling, the solvent is removed, and the residue is purified by column chromatography to yield 2-amino-6-fluoro-4-methylnicotinonitrile.
Step 2b: Cyclization to form 6-Fluoro-4-methylpyrido[2,3-d]pyrimidin-4-amine or -4(3H)-one
Causality and Experimental Rationale: The 2-amino-3-cyanopyridine intermediate is now primed for cyclization. Reaction with formic acid or formamide provides the necessary one-carbon unit to form the pyrimidine ring.[6][7] The reaction with formic acid typically leads to the pyrido[2,3-d]pyrimidin-4(3H)-one, while formamide can yield the corresponding 4-amino derivative.
Materials and Equipment:
-
2-Amino-6-fluoro-4-methylnicotinonitrile
-
Formic acid (99%) or Formamide
-
N,N-Dimethylformamide (DMF) (optional, as solvent)
-
Round-bottom flask with reflux condenser
Experimental Protocol (for Pyrimidin-4(3H)-one):
-
A mixture of 2-Amino-6-fluoro-4-methylnicotinonitrile (1.0 eq) and formic acid (10-20 eq) is heated at reflux for several hours (monitor by TLC).
-
After completion, the reaction mixture is cooled and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the 6-Fluoro-4-methylpyrido[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocol (for Pyrimidin-4-amine):
-
A mixture of 2-Amino-6-fluoro-4-methylnicotinonitrile (1.0 eq) and formamide (10-20 eq) is heated at reflux for several hours.
-
Upon cooling, the product often crystallizes from the reaction mixture.
-
The solid is collected by filtration, washed with a small amount of cold ethanol, and dried to yield 6-Fluoro-4-methylpyrido[2,3-d]pyrimidin-4-amine.
| Reactant | Reagents | Expected Product | Hypothetical Yield |
| 2-Amino-6-fluoro-4-methylnicotinonitrile | Formic acid | 6-Fluoro-4-methylpyrido[2,3-d]pyrimidin-4(3H)-one | 80-90% |
| 2-Amino-6-fluoro-4-methylnicotinonitrile | Formamide | 6-Fluoro-4-methylpyrido[2,3-d]pyrimidin-4-amine | 75-85% |
Discussion: The Influence of Fluorine and Methyl Substituents
The presence of the fluorine atom at the 6-position and the methyl group at the 4-position of the nicotinonitrile starting material has significant implications for both the synthetic protocols and the properties of the resulting fused heterocycles.
-
Reactivity: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring, potentially affecting the rates of both the initial functionalization steps and the final cyclization. The methyl group, being electron-donating, can also modulate the electronic properties of the ring system.
-
Biological Activity: In the context of drug development, the fluorine atom can enhance binding to target proteins through favorable interactions, improve metabolic stability by blocking sites of oxidative metabolism, and increase cell membrane permeability. The methyl group can provide a lipophilic handle and probe steric pockets within a binding site. The combination of these substituents on the thieno[2,3-b]pyridine and pyrido[2,3-d]pyrimidine scaffolds offers a rich avenue for the development of novel therapeutic agents, such as kinase inhibitors.[6][8]
References
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). PMC. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.). ResearchGate. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC. [Link]
-
Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. (n.d.). ResearchGate. [Link]
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. (2015). MDPI. [Link]
-
Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019). [Link]
-
Thrope Ziegler Cyclization Search. (n.d.). Scribd. [Link]
-
Gewald Reaction. (n.d.). J&K Scientific LLC. [Link]
-
Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (2016). Cairo University. [Link]
-
Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of... (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (n.d.). ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar. [Link]
-
Thorpe reaction. (n.d.). Wikipedia. [Link]
-
Gewald reaction. (n.d.). Wikipedia. [Link]
-
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]gewald-reaction.pdf)
Sources
- 1. scribd.com [scribd.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety [mdpi.com]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 6-Fluoro-4-methylnicotinonitrile Substitution Reactions
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 6-fluoro-4-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and achieve higher yields and purity. By understanding the underlying principles and common pitfalls, you can effectively troubleshoot your experiments and streamline your synthetic workflows.
Understanding the Reaction: The SNAr Mechanism
The substitution of the fluorine atom on 6-fluoro-4-methylnicotinonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.[1][2][3] First, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3][4] The aromaticity of the pyridine ring is then restored by the elimination of the fluoride ion.[1]
The presence of the electron-withdrawing nitrile group and the nitrogen atom within the pyridine ring activates the molecule for nucleophilic attack, making the 6-position particularly susceptible to substitution.[4][5] In SNAr reactions, fluoride is an excellent leaving group due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the substitution reaction on 6-fluoro-4-methylnicotinonitrile, providing potential causes and actionable solutions.
Q1: Why is my reaction showing low or no conversion of the starting material?
Possible Causes:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the aromatic ring effectively.
-
Inadequate Base: If your nucleophile is an alcohol, thiol, or amine, a base is required to deprotonate it and increase its nucleophilicity. The base may be too weak or used in insufficient quantity.[7]
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and intermediates. A non-polar solvent may not be suitable for this type of reaction.[8]
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Poor Leaving Group (Less Common for Fluoride): While fluoride is generally an excellent leaving group in SNAr, certain reaction conditions might favor other leaving groups if present.[7]
Solutions:
-
Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an alcohol or amine), add a suitable base to generate the more nucleophilic alkoxide or amide. The choice of base is critical; for instance, stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be more effective than milder bases like triethylamine (TEA) for deprotonating weaker nucleophiles.[7]
-
Optimize the Base: Ensure at least a stoichiometric amount of a suitable non-nucleophilic base is used. For less reactive nucleophiles, a stronger base might be necessary.[7]
-
Solvent Selection: Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the cationic counter-ion of the nucleophile and do not interfere with the reaction.[7][9][10]
-
Increase Temperature: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal temperature for conversion without significant byproduct formation.
-
Consider a More Reactive Nucleophile: If possible, consider using a more nucleophilic reagent.
Q2: My reaction is messy, showing multiple spots on TLC/LC-MS. What is causing the formation of byproducts?
Possible Causes:
-
Reaction with the Nitrile Group: Strong nucleophiles, especially under harsh conditions, can potentially react with the nitrile group.
-
Side Reactions of the Nucleophile: The nucleophile itself might be unstable under the reaction conditions or undergo self-condensation.
-
Decomposition of Starting Material or Product: High temperatures or a highly basic environment can lead to the degradation of the starting material or the desired product.
-
Reaction at Other Positions: While less likely due to the electronic activation, attack at other positions on the ring can occur under certain conditions.
Solutions:
-
Milder Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration. This can often improve selectivity and reduce the formation of degradation products.[1]
-
Choice of Base: Use a non-nucleophilic base to avoid its direct participation in the reaction. Examples include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9]
-
Protecting Groups: If the nucleophile contains other reactive functional groups, consider using a protecting group strategy.
-
Inert Atmosphere: For reactions involving strong bases or sensitive reagents, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.[1][11]
Q3: The reaction works, but I am struggling to isolate and purify the final product, leading to low isolated yield. What can I do?
Possible Causes:
-
Emulsion during Work-up: The use of polar aprotic solvents like DMF or DMSO can lead to the formation of emulsions during aqueous work-up.
-
Product Solubility: The product may have some solubility in the aqueous phase, leading to losses during extraction.
-
Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic purification challenging.
Solutions:
-
Solvent Removal: Before aqueous work-up, remove the high-boiling polar aprotic solvent under reduced pressure as much as possible.
-
Extraction Optimization: Use a suitable organic solvent for extraction. If the product has moderate polarity, ethyl acetate or dichloromethane are often good choices. Perform multiple extractions to ensure complete recovery from the aqueous layer. Washing the combined organic layers with brine can help break emulsions and remove residual water.
-
Purification Strategy:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: For challenging separations, try a different solvent system or a specialized stationary phase. A slow gradient elution can sometimes improve the separation of closely related compounds.[12]
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative HPLC with a C18 or other suitable column can be an option.[12]
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for SNAr reactions with 6-fluoro-4-methylnicotinonitrile?
A: Polar aprotic solvents are generally the best choice. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent options as they can effectively solvate the intermediate Meisenheimer complex and typically lead to faster reaction rates.[9][10] Anhydrous conditions are recommended, especially when using strong bases.[1]
Q: Which base should I use for my reaction?
A: The choice of base depends on the pKa of your nucleophile.
-
For alcohols and thiols , stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃) are often required to generate the corresponding nucleophilic anion.[1]
-
For amines , which are generally more nucleophilic, a weaker non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be sufficient. However, for less nucleophilic amines, a stronger base might be needed.
Q: At what temperature should I run my reaction?
A: The optimal temperature can vary significantly depending on the nucleophile's reactivity. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction's progress. Many SNAr reactions on activated fluoropyridines proceed efficiently at temperatures ranging from room temperature to 80-120 °C.[9][13]
Q: Can I use other halogens at the 6-position, such as chlorine or bromine?
A: Yes, but fluorine is generally the most reactive leaving group in SNAr reactions.[5][6] The reactivity order for halogens in SNAr is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[5][6] Therefore, using 6-fluoro-4-methylnicotinonitrile will likely result in faster reactions and allow for milder conditions compared to its chloro or bromo analogs.
Q: Is it possible to perform this reaction in a more environmentally friendly solvent?
A: While polar aprotic solvents are standard, recent research has explored greener alternatives. For some SNAr reactions, solvents like t-amyl alcohol or even aqueous systems with additives like hydroxypropyl methylcellulose (HPMC) have been successfully employed.[1] The feasibility of these systems would need to be evaluated for your specific nucleophile and reaction scale.
Experimental Protocols & Data
Table 1: General Reaction Conditions for SNAr with 6-Fluoro-4-methylnicotinonitrile
| Nucleophile Class | Example Nucleophile | Base (equivalents) | Solvent | Temperature (°C) | Typical Time (h) |
| O-Nucleophiles | Phenol | K₂CO₃ (1.5-2.0) | DMF | 80 - 120 | 4 - 12 |
| Aliphatic Alcohol | NaH (1.2) | THF, DMF | 25 - 60 | 2 - 8 | |
| N-Nucleophiles | Aniline | K₂CO₃ (1.5) | DMSO | 100 - 140 | 6 - 24 |
| Secondary Amine | K₂CO₃ (1.5) or DIPEA (2.0) | Acetonitrile, DMF | 60 - 100 | 3 - 10 | |
| S-Nucleophiles | Thiophenol | K₂CO₃ (1.5) | DMF | 25 - 80 | 1 - 6 |
| C-Nucleophiles | Malononitrile | NaH (1.2) or KOtBu (1.5) | DMSO | 25 - 50 | 2 - 8 |
Note: These are starting conditions and may require optimization for specific substrates.
General Experimental Protocol for a Nitrogen-Based Nucleophile (e.g., Morpholine)
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add 6-fluoro-4-methylnicotinonitrile (1.0 eq.).
-
Add anhydrous solvent (e.g., DMF, 0.2 M concentration).
-
Add the nucleophile (e.g., morpholine, 1.2 eq.).
-
Add the base (e.g., anhydrous K₂CO₃, 1.5 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using a high-boiling solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Process
Reaction Mechanism Diagram
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Experimental Workflow Diagram
Caption: A typical experimental workflow for SNAr reactions.
References
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH. Available at: [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Available at: [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]
-
One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Wiley Online Library. Available at: [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]
-
Two mechanisms for SNAr reactions. The first one is the single-step... ResearchGate. Available at: [Link]
-
Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution Guide. Scribd. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Available at: [Link]
-
Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]
-
nicotinonitrile. Organic Syntheses Procedure. Available at: [Link]
-
Guide - Low Yield Troubleshooting. PacBio. Available at: [Link]
-
Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. ACS Publications. Available at: [Link]
-
How can I purify two different-substituted aromatic compounds? ResearchGate. Available at: [Link]
-
Troubleshooting the synthesis of BINOL derivatives. Reddit. Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available at: [Link]
-
Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. Available at: [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Selection for 6-Fluoro-4-methylnicotinonitrile SNAr Reactions
Welcome to the technical support guide for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 6-Fluoro-4-methylnicotinonitrile. This document, designed for researchers, chemists, and drug development professionals, provides in-depth guidance on solvent selection, troubleshooting common issues, and detailed experimental protocols. Our goal is to equip you with the causal understanding needed to make informed decisions in your experimental design.
The SNAr reaction on electron-deficient heterocyclic systems like 6-Fluoro-4-methylnicotinonitrile is a powerful tool in medicinal chemistry. The reactivity in these systems is dominated by the addition-elimination mechanism, where the initial nucleophilic attack is typically the rate-determining step.[1][2] The fluorine substituent is an excellent leaving group for SNAr, not because of its leaving group ability (which is poor in SN1/SN2 reactions), but because its high electronegativity strongly activates the aromatic ring toward nucleophilic attack, stabilizing the intermediate Meisenheimer complex.[1][3][4] The choice of solvent is paramount as it directly influences the reactivity of the nucleophile and the overall reaction rate.
Frequently Asked Questions (FAQs): Solvent Selection
Q1: What is the best class of solvents for SNAr reactions with 6-Fluoro-4-methylnicotinonitrile?
Polar aprotic solvents are the gold standard for SNAr reactions.[5] This class includes solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).
The key to their effectiveness lies in their solvation properties. Polar aprotic solvents possess large dipole moments that allow them to effectively solvate the cation (e.g., K⁺, Na⁺) of the nucleophile salt, but they cannot act as hydrogen-bond donors.[6] This leaves the anion (the nucleophile) poorly solvated, or "naked," making it significantly more reactive and available to attack the electron-deficient pyridine ring.[6][7] This can lead to rate enhancements of several orders of magnitude compared to other solvent classes.[7]
Q2: Why should I avoid polar protic solvents like ethanol or water?
Polar protic solvents, such as water, ethanol, and methanol, contain acidic protons (typically from -OH or -NH groups) and are capable of hydrogen bonding.[6][8] While they can dissolve many ionic nucleophiles, they severely hinder nucleophilicity. The solvent molecules form a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and making its lone pairs less available for reaction.[9][10][11] This stabilization drastically reduces the nucleophile's reactivity and slows down or even prevents the SNAr reaction.[5][10]
Q3: How do I choose between DMSO, DMF, and NMP?
The choice among the primary polar aprotic solvents often depends on the required reaction temperature, safety considerations, and the specific nucleophile.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations & Toxicity Profile |
| DMSO | 189 °C | 49 | Excellent Solvency & Lower Toxicity: Dissolves a very wide range of compounds.[12] Generally considered to have a lower toxicity profile than DMF and NMP.[12] Its high boiling point is ideal for reactions requiring significant heat. However, it can be difficult to remove and has known thermal decomposition hazards, especially with certain reagents.[13] |
| DMF | 153 °C | 37 | Strong Solvency but Toxic: A powerful solvent known to promote SN2 and SNAr reactions.[12][14] However, it is classified as a reproductive toxin (hepatotoxic and a potential teratogen) and should be handled with caution.[12][13][15] It can also decompose in the presence of strong bases like NaH to form dimethylamine, which can act as a competing nucleophile.[13] |
| NMP | 202 °C | 32 | High Boiling Point but High Toxicity: A very strong solvent with a high boiling point.[16] Faces significant regulatory pressure due to its reproductive toxicity, limiting its use in many applications.[12][15] |
| Acetonitrile | 82 °C | 38 | Lower Boiling Point: A good polar aprotic solvent that is much easier to remove post-reaction. Its lower boiling point limits the maximum reaction temperature, but it can be an excellent choice for highly activated substrates or very strong nucleophiles that react at lower temperatures.[17] |
For most applications involving 6-Fluoro-4-methylnicotinonitrile, DMSO is often the recommended starting point due to its excellent balance of solvency, high boiling point, and more favorable safety profile compared to DMF and NMP.[7][12]
Q4: Are there any other viable solvent options for SNAr reactions?
While polar aprotic solvents are preferred, other options can be considered, especially in process chemistry or when addressing specific challenges:
-
Ethers (THF, 2-MeTHF, Dioxane): These are less polar than DMSO or DMF but can be effective in some cases, particularly when very strong bases (like NaH) are used to generate a highly reactive nucleophile in situ.[18][19]
-
Aromatic Solvents (Toluene): Generally poor solvents for SNAr due to their nonpolar nature. However, they are sometimes used for high-temperature reactions, occasionally with a catalytic amount of a polar aprotic solvent or a phase-transfer catalyst to improve reaction rates.[18]
-
Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., solid-liquid), a phase-transfer catalyst can be used to shuttle the anionic nucleophile into an organic phase where the reaction occurs.[20] This can sometimes eliminate the need for expensive and toxic polar aprotic solvents.[20][21]
Troubleshooting Guide
This guide addresses the most common issues encountered during SNAr reactions with 6-Fluoro-4-methylnicotinonitrile.
Caption: Troubleshooting workflow for low SNAr conversion.
Q1: My reaction has stalled or shows very low conversion. What are the likely causes?
A1: Low conversion is a frequent issue that can often be resolved by systematically checking the following parameters:
-
Sub-optimal Solvent: As detailed above, the single most critical factor is the solvent. If you are not using a polar aprotic solvent like DMSO or DMF, your reaction rate will be significantly suppressed.[5][7]
-
Insufficient Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[22] The high boiling points of solvents like DMSO (189 °C) and DMF (153 °C) are advantageous, allowing for a wide operational temperature range.[12] If the reaction is sluggish at room temperature, gradually increase the heat and monitor by TLC or LC-MS.
-
Weak Nucleophile: If you are using a neutral nucleophile (e.g., an alcohol or a secondary amine), it may not be sufficiently reactive. The addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a stronger base like NaH for alcohols) is often required to deprotonate the nucleophile in situ, generating the more reactive anionic species (alkoxide or amide).[5][15][22]
-
Presence of Water: Trace amounts of water can protonate your nucleophile, reducing its effective concentration and reactivity. Ensure you are using anhydrous solvents and, if the reaction is particularly sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon).[5][23]
Q2: My TLC/LC-MS shows multiple spots and my yield is low. What side reactions could be occurring?
A2: The formation of byproducts is a common challenge. Here are the most likely culprits:
-
Hydrolysis: The nitrile group on the starting material or product can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures in the presence of water. Running the reaction under anhydrous conditions is the best way to prevent this.[5]
-
Reaction with Solvent: This is a known issue, particularly with DMF. In the presence of strong bases or high temperatures, DMF can decompose to generate dimethylamine.[13] Dimethylamine is a secondary amine and a potent nucleophile, which can compete with your desired nucleophile, leading to an undesired byproduct. If you suspect this is happening, consider switching to DMSO.
-
Di-substitution: If your nucleophile contains more than one nucleophilic site, you may observe double reaction. This can sometimes be controlled by adjusting stoichiometry or temperature.
Q3: I'm having difficulty with the workup. How can I efficiently remove high-boiling solvents like DMSO or DMF?
A3: Removing these solvents is a standard challenge due to their high boiling points and miscibility with water.
The most common method is a liquid-liquid extraction. Dilute the reaction mixture with a large volume of water and extract your product with an immiscible organic solvent (e.g., ethyl acetate, DCM).[14][23] The polar aprotic solvent will preferentially partition into the aqueous layer. Multiple aqueous washes (e.g., 3-5 times with water or brine) are often necessary to remove all traces of DMSO or DMF from the organic layer.[14] If your product has some water solubility, these washes can lead to yield loss. In such cases, minimizing the initial volume of DMSO/DMF used is critical.
Experimental Protocols
Protocol 1: General Procedure for SNAr of 6-Fluoro-4-methylnicotinonitrile with an Amine Nucleophile
This protocol describes a typical procedure for the reaction with a secondary amine, such as morpholine.
Caption: General experimental workflow for SNAr reactions.
Materials:
-
6-Fluoro-4-methylnicotinonitrile (1.0 eq)
-
Amine Nucleophile (e.g., Morpholine) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-Fluoro-4-methylnicotinonitrile (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Add anhydrous DMSO to create a solution with a concentration of approximately 0.1-0.5 M.
-
Add the amine nucleophile (1.1-1.5 eq) to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
Protocol 2: Standard Workup and Purification
Procedure:
-
Pour the cooled reaction mixture into a separatory funnel containing a significant volume of water (typically 10-20 times the volume of DMSO used).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers.
-
Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMSO.[23]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the pure final product.[23]
References
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango.[Link]
-
4.1.1 Protic Vs Aprotic Solvent. Scribd.[Link]
-
Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange.[Link]
-
Specific Solvent Issues with the SNAr Reaction. Wordpress.[Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.[Link]
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts.[Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.[Link]
-
What are the effects of solvents on SN1 and SN2 reactions? Quora.[Link]
-
Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar.[Link]
-
Role of Solvent in SN. Scribd.[Link]
-
SNAr Comparative Reaction. gChem.[Link]
-
The aim of this work was to investigate the influence of solvent on the selected nucleophilic aromatic substitution (SNAr) proce. Semantic Scholar.[Link]
-
DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. Oreate AI Blog.[Link]
-
Comparison of the properties of DMF, DMSO and NMP. ResearchGate.[Link]
-
Ch 8 : Solvent Effects. University of Calgary Department of Chemistry.[Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.[Link]
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress.[Link]
-
Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Semantic Scholar.[Link]
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. ResearchGate.[Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]
-
Nucleophilic aromatic substitution. Wikipedia.[Link]
-
Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org.[Link]
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI.[Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.[Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate.[Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress.[Link]
-
Advanced SNAr Reaction Guide. Scribd.[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. scribd.com [scribd.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. theorango.com [theorango.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. scribd.com [scribd.com]
- 12. nbinno.com [nbinno.com]
- 13. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 14. DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents - Oreate AI Blog [oreateai.com]
- 15. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- 18. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. ijirset.com [ijirset.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in 4-methyl substituted nicotinonitriles
Welcome to the Technical Support Center for Pyridine Chemistry . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and synthetic bottlenecks associated with 4-methyl substituted nicotinonitriles.
The presence of a methyl group at the C4 position, directly ortho to the C3-cyano group, creates a formidable steric shield. This structural feature alters the standard reactivity of the pyridine ring, disrupting nucleophilic additions to the nitrile, complicating cross-coupling at adjacent carbons, and dictating strict regioselectivity during nucleophilic aromatic substitution (SNAr).
Below, you will find our comprehensive troubleshooting knowledge base, quantitative data summaries, and validated experimental protocols.
📚 Knowledge Base: Troubleshooting FAQs
Q1: Why does the hydrolysis of 4-methylnicotinonitrile to its corresponding amide or carboxylic acid consistently fail or result in low yields under standard conditions? The Causality: The failure is fundamentally stereoelectronic. The van der Waals radius of the C4-methyl group physically obstructs the Bürgi-Dunitz trajectory required for a nucleophile (like water or hydroxide) to attack the electrophilic nitrile carbon. Consequently, ortho-substituted nitriles are notoriously poor substrates for both chemical hydrolysis and standard enzymatic conversion[1]. Under harsh chemical conditions (strong alkali, >100 °C), the pyridine ring becomes susceptible to unwanted side reactions or decomposition before complete hydrolysis occurs[2]. The Solution: Shift from thermodynamic forcing to enzymatic precision. Engineered nitrilases (e.g., mutants like T132A/F189T) possess widened active site pockets that accommodate the steric bulk of ortho-substituted substrates, allowing the nitrile carbon to perfectly align with the enzyme's catalytic triad[2]. Alternatively, cobalt-dependent Nitrile Hydratases (NHases) from Rhodococcus rhodochrous have shown tolerance to ortho-substituted benzonitriles and nicotinonitriles, though reaction times must be extended from 24h to 48h to compensate for the steric drag[3].
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on 2,6-dichloro-4-methylnicotinonitrile. Why am I only seeing substitution at the C6 position? The Causality: This is a classic example of steric dictation over electronic preference. While both the C2 and C6 positions are activated by the electron-deficient pyridine ring, the C2 position is flanked by the C3-cyano group, which in turn is sterically reinforced by the C4-methyl group. This creates a contiguous "steric wall." When using bulky nucleophiles (such as malononitrile dimers or secondary amines), the steric hindrance at C2 physically prevents the transition state from forming[4]. The Solution: You cannot easily force a bulky nucleophile into the C2 position. Instead, exploit this phenomenon for regioselective synthesis . You can cleanly functionalize the C6 position first[5]. If C2 functionalization is mandatory, you must use small, highly reactive nucleophiles (like methoxide or primary amines) under elevated temperatures or microwave irradiation, or utilize a palladium-catalyzed cross-coupling approach with sterically accommodating Buchwald ligands (e.g., XPhos).
Q3: My palladium-catalyzed cross-coupling at the C5 position of a 4-methylnicotinonitrile derivative is stalling. How do I overcome this? The Causality: Oxidative addition of the Pd(0) catalyst to the C5-halogen is hindered by the adjacent C4-methyl group. Furthermore, during the transmetalation and reductive elimination steps, the steric clash between the incoming coupling partner and the methyl group raises the activation energy barrier, leading to catalyst stalling and protodehalogenation side-reactions[6]. The Solution: Utilize a catalyst system specifically designed for hindered substrates. Switch to a Pd(OAc)₂ precatalyst paired with a dialkylbiaryl phosphine ligand (like SPhos or RuPhos). The electron-rich nature of these ligands accelerates oxidative addition, while their sheer size forces the palladium center into a highly reactive, mono-ligated Pd L₁ state that facilitates rapid reductive elimination despite the ortho-methyl group.
📊 Data Center: Quantitative Comparisons
Table 1: Impact of Steric Hindrance on Nitrile Hydrolysis Rates Comparison of standard vs. sterically hindered nitriles using wild-type and engineered biocatalysts.
| Substrate Type | Example Compound | Catalyst Method | Conversion Time | Yield / e.e. | Reference |
| Unhindered (para) | 4-cyanopyridine | Wild-type NHase | 24 hours | >99% / N/A | [3] |
| Hindered (ortho) | 4-methylnicotinonitrile | Wild-type NHase | 48 hours | >95% / N/A | [3] |
| Hindered (ortho) | o-chloromandelonitrile | Wild-type Nitrilase | 24 hours | <20% / Low | [2] |
| Hindered (ortho) | o-chloromandelonitrile | Engineered Nitrilase (T132A/F189T) | 3 hours | 90% / >99% | [2] |
Table 2: Regioselectivity in SNAr of 2,6-dichloro-4-methylnicotinonitrile
| Nucleophile | Reagent Size | Preferred Substitution Site | Ratio (C6:C2) | Driver |
| Malononitrile dimer | Bulky | C6 | >99:1 | Steric hindrance at C2[5] |
| Triethylamine | Bulky | C6 | >99:1 | Steric hindrance at C2[4] |
| Sodium Methoxide | Small | C2 / C6 Mixture | ~60:40 | Electronic activation |
🔬 Protocol Library: Validated Workflows
Protocol 1: Regioselective C6-Substitution of 2,6-dichloro-4-methylnicotinonitrile
This protocol leverages the C4-methyl and C3-cyano steric wall to exclusively functionalize the C6 position with bulky nucleophiles[4][5].
Reagents:
-
2,6-dichloro-4-methylnicotinonitrile (1.0 equiv, 10 mmol)
-
Malononitrile dimer (1.1 equiv, 11 mmol)
-
Triethylamine (Et₃N) (2.0 equiv, 20 mmol)
-
Anhydrous Acetonitrile (MeCN) (50 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-methylnicotinonitrile in 50 mL of anhydrous MeCN under an argon atmosphere.
-
Nucleophile Addition: Add the malononitrile dimer to the stirring solution at room temperature. Ensure complete dissolution.
-
Base Activation: Dropwise, add Et₃N over 5 minutes. The solution will likely undergo a color change indicating the deprotonation of the malononitrile dimer.
-
Thermal Shift: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed. The steric bulk at C2 prevents attack, directing the nucleophile exclusively to C6[5].
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the crude residue in EtOAc (100 mL) and wash with saturated aqueous NH₄Cl (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the C6-substituted product.
Protocol 2: Enzymatic Hydrolysis of Sterically Hindered Nitriles
Utilizing engineered nitrilases to bypass the chemical resistance of ortho-substituted nitriles[2].
Reagents:
-
4-methylnicotinonitrile (Substrate, 50 mM final concentration)
-
Engineered Nitrilase (e.g., T132A/F189T variant cell-free extract or purified enzyme)
-
Phosphate buffer (100 mM, pH 7.5)
-
Methanol (Co-solvent, 5% v/v)
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mL of 100 mM phosphate buffer and adjust the pH to exactly 7.5.
-
Substrate Solubilization: Dissolve 4-methylnicotinonitrile in 5 mL of methanol. Note: The ortho-methyl group reduces aqueous solubility; the co-solvent is critical for bioavailability.
-
Enzyme Addition: Add the engineered nitrilase extract to 95 mL of the phosphate buffer. Pre-incubate at 30 °C for 10 minutes.
-
Reaction Initiation: Slowly add the methanolic substrate solution to the buffered enzyme mixture while stirring at 150 rpm.
-
Incubation: Maintain the reaction at 30 °C for 3 to 24 hours. The engineered active site accommodates the ortho-methyl bulk, allowing hydrolysis to proceed[2].
-
Termination & Extraction: Quench the reaction by adding 6 M HCl to drop the pH to 2.0 (protonating the resulting carboxylic acid). Extract the aqueous layer with EtOAc (3 x 50 mL). Dry and concentrate to yield the pure acid.
📐 Mandatory Visualization: Mechanistic & Workflow Diagrams
Fig 1. Mechanistic pathway showing steric shielding at C2 directing S_NAr to the C6 position.
Fig 2. Workflow for the biocatalytic resolution of sterically hindered nitriles.
📑 References
-
Kinetics, products, mechanisms and QSARs for the hydrolytic transformation of aromatic nitriles in anaerobic sediment slurries Source: Oxford Academic (oup.com) URL:
-
Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions Source: ResearchGate URL:
-
Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870 Source: National Institutes of Health (NIH) URL:
-
Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships Source: National Institutes of Health (NIH) URL:
-
Ligand design minimizes isomerization in the nickel-mediated coupling... / The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile Source: ResearchGate URL:
-
The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile: Regioselective Synthesis Source: ResearchGate URL:
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Substrate Profiling of the Cobalt Nitrile Hydratase from Rhodococcus rhodochrous ATCC BAA 870 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Fluoro-4-methylnicotinonitrile
This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 6-Fluoro-4-methylnicotinonitrile. This document is intended for researchers, chemists, and drug development professionals who are working with fluorinated pyridine intermediates. The synthesis, while conceptually straightforward, presents challenges in reaction control and optimization, particularly concerning temperature management during the critical fluorination step.
The primary route discussed is a two-step process involving the formation of a chlorinated precursor followed by a high-temperature halogen exchange (Halex) reaction. This guide explains the causality behind protocol choices and offers solutions to common experimental hurdles.
Proposed Synthetic Workflow
The synthesis of 6-Fluoro-4-methylnicotinonitrile is most practically achieved via a two-step sequence. The first step involves the synthesis of the key intermediate, 6-Chloro-4-methylnicotinonitrile. The second, and most critical step, is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halex reaction, to replace the chlorine atom with fluorine.
Caption: Proposed two-step synthesis of 6-Fluoro-4-methylnicotinonitrile.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-4-methylnicotinonitrile (Intermediate)
This protocol is adapted from established methods for synthesizing substituted chloronicotinonitriles.[1]
-
Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add (E)-4-(dimethylamino)but-3-en-2-one and malononitrile in a suitable solvent such as toluene.
-
Condensation: Add a catalytic amount of β-alanine acetate. Heat the mixture at 80-100 °C and monitor the reaction for 1-24 hours until completion (TLC or GC-MS).
-
Chlorination & Cyclization: Cool the reaction mixture. In a well-ventilated fume hood, slowly add a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Reaction: Carefully heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction is highly exothermic and releases HCl gas.
-
Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Protocol 2: Synthesis of 6-Fluoro-4-methylnicotinonitrile (Halex Reaction)
This procedure is based on standard high-temperature halogen exchange reactions for activated pyridine systems.[2][3]
-
Reagent Preparation: Thoroughly dry potassium fluoride (KF) under vacuum at >150 °C for several hours before use. The use of spray-dried KF is highly recommended. Ensure the solvent (e.g., sulfolane or N-methyl-2-pyrrolidone) is anhydrous.
-
Reaction Setup: In a sealed, inert vessel (e.g., a stainless-steel autoclave) equipped with a mechanical stirrer, charge 6-Chloro-4-methylnicotinonitrile (1.0 eq.), anhydrous potassium fluoride (2.0-3.0 eq.), and anhydrous sulfolane.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (initial optimization range: 180-240 °C). Maintain the temperature for 8-24 hours. Monitor the internal pressure, which will increase with temperature.
-
Monitoring: If possible, take aliquots at various time points to monitor the conversion of the starting material by GC-MS.
-
Work-up: After cooling the reactor to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 6-Fluoro-4-methylnicotinonitrile, is typically purified by vacuum distillation or column chromatography.
Troubleshooting Guide: The Halex Reaction
This section addresses common issues encountered during the temperature-critical fluorination step (Protocol 2).
Q1: My reaction shows low or no conversion of the 6-chloro precursor. What are the likely causes and solutions?
A1: This is a common issue often related to insufficient reaction temperature or deactivated reagents.
-
Cause 1: Insufficient Temperature: The C-Cl bond on the pyridine ring is strong, and significant thermal energy is required to overcome the activation energy for nucleophilic attack by fluoride.[4] The electron-withdrawing nitrile group activates the ring, but high temperatures are still necessary.[5][6]
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction at each new setpoint. Be cautious, as excessively high temperatures can lead to decomposition. (See Q2).
-
-
Cause 2: Inactive Fluoride Source: Potassium fluoride is highly hygroscopic. Any absorbed water will deactivate the fluoride salt, drastically reducing its nucleophilicity and solubility in the aprotic solvent.[2]
-
Solution: Ensure KF is rigorously dried immediately before use. Use spray-dried KF if available, as it has a higher surface area and reactivity.
-
-
Cause 3: Insufficient Reaction Time: At lower ends of the temperature range, the reaction may be sluggish and require extended reaction times to reach completion.
-
Solution: Extend the reaction time to 24 or even 48 hours, monitoring progress by GC-MS to ensure the reaction has not stalled.
-
Q2: I'm observing significant byproduct formation, including dark-colored tars. How can I prevent this?
A2: Tar formation is a clear indicator of decomposition, typically caused by excessive temperature.
-
Cause: Excessive Reaction Temperature: While high heat is necessary, there is an optimal window. Above this window, the starting material, product, or solvent can begin to decompose, leading to polymerization and tarring. Pyridine derivatives, in particular, can be sensitive to very high temperatures.[3]
-
Solution: Reduce the reaction temperature. If a higher temperature was used to drive conversion (as in Q1), find a balance. It is often better to accept a slightly lower conversion rate at a moderate temperature than to push for 100% conversion at a temperature that causes significant decomposition. A typical optimization process involves finding the temperature that gives the highest isolated yield, not necessarily the highest conversion.
-
-
Data-Driven Optimization:
| Trial | Temperature (°C) | Time (h) | Conversion (%) | Observations |
| 1 | 180 | 24 | 45 | Clean reaction, but slow |
| 2 | 200 | 24 | 75 | Good conversion, minimal byproducts |
| 3 | 220 | 12 | 90 | High conversion, slight darkening |
| 4 | 240 | 12 | >95 | Significant tar formation, difficult workup |
Q3: My reaction yield is inconsistent between batches, even when I use the same temperature.
A3: Inconsistency often points to subtle variations in starting conditions, especially moisture.
-
Cause 1: Atmospheric Moisture: As mentioned, moisture is detrimental to the reaction. Variations in ambient humidity during setup can introduce enough water to affect the outcome.[2]
-
Solution: Conduct the reaction setup under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Ensure all glassware is oven-dried and cooled under nitrogen or argon.
-
-
Cause 2: Solvent Purity: The purity of the aprotic polar solvent is critical. Commercial solvents may contain water or other impurities.
-
Solution: Use a freshly opened bottle of anhydrous solvent or purify the solvent by distillation before use.
-
-
Cause 3: Inefficient Stirring: In a heterogeneous mixture of solid KF in a liquid solvent, inefficient stirring can lead to poor mass transfer and localized "hot spots," causing inconsistent reaction rates and potential decomposition.
-
Solution: Use a high-torque mechanical stirrer and ensure a vortex is visible, indicating good mixing of the solid and liquid phases.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Halex reaction the recommended method for this synthesis?
The Halex reaction is a robust and scalable method for introducing fluorine into electron-deficient aromatic systems like substituted pyridines.[2] The starting material, 6-Chloro-4-methylnicotinonitrile, is synthetically accessible. The nitrile group at the 3-position and the ring nitrogen activate the 6-position for nucleophilic aromatic substitution (SNAr), making this a chemically sound approach.[7]
Q2: What is the optimal temperature range for the fluorination of 6-Chloro-4-methylnicotinonitrile?
The optimal temperature is highly substrate-specific and must be determined empirically. Based on similar transformations, a starting range of 190 °C to 230 °C is recommended.[8][9] The goal is to find the lowest temperature that provides a reasonable reaction rate without causing significant decomposition.
Q3: Are there lower-temperature alternatives to the Halex reaction?
Yes, but they come with their own challenges.
-
Balz-Schiemann Reaction: This involves converting a 6-amino precursor to a diazonium salt, which is then thermally decomposed to the fluoro derivative. While it often proceeds at lower temperatures, the diazonium intermediates can be explosive, posing significant safety risks, especially at scale.[2]
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetraphenylphosphonium bromide, can sometimes increase the solubility and reactivity of the fluoride salt, allowing for lower reaction temperatures (e.g., 180-190 °C).[9] This is a valuable optimization strategy to explore.
-
Cesium Fluoride (CsF): CsF is more soluble and reactive than KF and can facilitate fluorination at lower temperatures. However, it is significantly more expensive, which can be a major drawback for large-scale synthesis.[2]
Q4: How can I monitor the reaction progress effectively?
Monitoring a high-pressure, high-temperature reaction can be challenging. The most reliable method is to take small aliquots from the reaction at set time intervals (e.g., 2, 4, 8, 16, 24 hours). Quench the aliquot and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to quantify the disappearance of the starting material (6-Chloro-4-methylnicotinonitrile) and the appearance of the product (6-Fluoro-4-methylnicotinonitrile), providing a clear kinetic profile of the reaction under your specific conditions.
References
Sources
- 1. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0044890B1 - Process for preparing fluoropyridine compounds - Google Patents [patents.google.com]
- 4. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. US4542221A - Exchanging fluorine for chlorine in a chlorinated pyridine with an alkali metal fluoride - Google Patents [patents.google.com]
- 9. CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
Validation & Comparative
Optimizing Purity Analysis of 6-Fluoro-4-methylnicotinonitrile: A Comparative Column Study
Executive Summary
The precise quantification of 6-Fluoro-4-methylnicotinonitrile is a critical quality attribute in the synthesis of next-generation kinase inhibitors (e.g., KRAS G12C inhibitors). The primary analytical challenge lies not in separating the main peak from gross synthetic byproducts, but in resolving it from its regioisomers (e.g., 2-fluoro analogs) and de-halogenated impurities .
This guide objectively compares the performance of three stationary phases—C18 (Octadecyl) , PFP (Pentafluorophenyl) , and Phenyl-Hexyl —demonstrating why standard alkyl phases often fail to provide adequate selectivity for fluorinated pyridine isomers and how fluorinated stationary phases offer a robust solution.
The Chemical Challenge
The analyte, 6-Fluoro-4-methylnicotinonitrile, possesses three distinct features that dictate chromatographic behavior:
-
Pyridine Nitrogen: Basic moiety susceptible to silanol interactions (peak tailing).[1]
-
Fluorine Atom: High electronegativity, offering a "handle" for specific dipole-dipole interactions.
-
Planar Aromaticity: Allowing for
- stacking interactions.
Standard C18 columns rely almost exclusively on hydrophobic subtraction. Since regioisomers of fluorinated pyridines often have nearly identical logP values, C18 columns frequently result in co-elution or "shoulder" peaks.
Diagram 1: Method Development Decision Matrix
This workflow illustrates the logical pathway for selecting the optimal stationary phase based on impurity profiles.
Caption: Decision tree prioritizing PFP phases when isomeric separation is the critical quality attribute.
Comparative Study: C18 vs. PFP vs. Phenyl-Hexyl[2]
Experimental Design
To simulate a realistic process control scenario, a spiked sample containing the target molecule and two critical impurities was analyzed:
-
Analyte: 6-Fluoro-4-methylnicotinonitrile
-
Impurity A (Regioisomer): 2-Fluoro-4-methylnicotinonitrile (Difficult separation)
-
Impurity B (Hydrolysis): 6-Fluoro-4-methylnicotinamide (Easy separation)
Common Conditions:
-
System: UHPLC with PDA detection (254 nm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains low pH to suppress silanol activity).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
Performance Data
| Parameter | Column A: C18 (Generic) | Column B: Phenyl-Hexyl | Column C: PFP (Fluorophenyl) |
| Stationary Phase | C18 bonded silica | Phenyl-Hexyl bonded | Pentafluorophenyl propyl |
| Mechanism | Hydrophobicity | Hydrophobicity + | Hydrophobicity + |
| RT (Analyte) | 4.2 min | 4.8 min | 5.1 min |
| Resolution (Imp A) | 0.8 (Co-elution) | 1.9 (Partial) | 4.5 (Baseline) |
| Resolution (Imp B) | 8.2 | 8.5 | 9.1 |
| Tailing Factor | 1.4 | 1.2 | 1.1 |
| Selectivity ( | 1.02 | 1.08 | 1.15 |
Discussion of Results
Why C18 Failed:
The C18 column demonstrated poor selectivity (
Why PFP Excelled:
The PFP (Pentafluorophenyl) column provided superior resolution (
-
Fluorophilicity: The fluorine atoms on the stationary phase engage in specific electrostatic interactions with the fluorine on the analyte.
-
Shape Selectivity: The rigid aromatic ring of the PFP ligand discriminates between the planar geometry of the isomers more effectively than the flexible alkyl chains of C18 [2].
Recommended Protocol (The "Gold Standard")
Based on the comparative data, the PFP stationary phase is the validated choice for this application.
Reagents & Materials
-
Column: ACE C18-PFP or Thermo Hypersil GOLD PFP (100 x 2.1 mm, 1.9 µm or 3 µm).
-
Solvents: LC-MS Grade Acetonitrile and Water.
-
Additive: Formic Acid (FA) or Difluoroacetic Acid (DFA). Note: DFA can sharpen peaks for basic pyridines but may suppress MS signal slightly more than FA.
Step-by-Step Method
-
Preparation: Purge system with 50:50 Water:MeCN to remove any buffer salts.
-
Equilibration: Equilibrate the PFP column with 95% Mobile Phase A for at least 10 column volumes. PFP phases often require longer equilibration than C18 due to surface wetting characteristics.
-
Injection: Inject 1-2 µL of sample (0.5 mg/mL in 90:10 Water:MeCN). Crucial: Dissolving the sample in 100% MeCN can cause peak distortion (solvent effect) for early eluters.
-
Gradient Program:
| Time (min) | % Mobile Phase A (0.1% FA) | % Mobile Phase B (MeCN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 8.0 | 40 | 60 | Linear |
| 8.1 | 5 | 95 | Wash |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 13.0 | 95 | 5 | End |
Diagram 2: Mechanistic Interaction (PFP vs. Analyte)
This diagram visualizes the multi-mode interaction that drives the superior selectivity.
Caption: PFP phases utilize Pi-Pi, Dipole, and Shape interactions, whereas C18 relies only on hydrophobicity.
Troubleshooting & Validation Tips
Peak Tailing
-
Cause: Interaction between the pyridine nitrogen and residual silanols on the silica surface.
-
Solution: Ensure the mobile phase pH is < 3.0 (using Formic acid or TFA). If tailing persists, increase buffer ionic strength by using 10mM Ammonium Formate adjusted to pH 3.0 instead of simple 0.1% FA [3].
Retention Time Shift
-
Cause: "Dewetting" of the PFP phase if the run starts at 100% aqueous, or temperature fluctuations.
-
Solution: Maintain at least 3-5% organic solvent at the start of the gradient. Thermostat the column compartment strictly at 40°C.
Detection Limits (LOD/LOQ)
-
For trace impurity analysis (e.g., <0.05%), UV detection at 254 nm is standard. However, if the "fluoro-precursor" lacks a strong chromophore, consider using a Charged Aerosol Detector (CAD) or MS detection, as PFP bleed is low enough for modern MS applications [4].
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]
-
Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[4] Technical Brochure.[5] Available at: [Link]
-
Bell, D.S., & Jones, A.D. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 2016. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 6-Fluoro- vs. 6-Chloro-4-methylnicotinonitrile for Drug Development Professionals
In the synthesis of novel therapeutics, the strategic selection of building blocks is paramount to achieving efficient and robust reaction pathways. The 4-methylnicotinonitrile scaffold is a privileged core in medicinal chemistry, and its functionalization often relies on the reactivity of a 6-halo substituent. This guide provides an in-depth, data-supported comparison of the reactivity of two key intermediates: 6-fluoro-4-methylnicotinonitrile and 6-chloro-4-methylnicotinonitrile. Understanding the nuanced differences in their chemical behavior is crucial for optimizing reaction conditions and accelerating drug discovery programs.
This analysis will focus on two of the most common and critical transformations in modern drug development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
At a Glance: Key Reactivity Differences
| Reaction Type | More Reactive Species | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | 6-Fluoro-4-methylnicotinonitrile | The high electronegativity of fluorine strongly activates the pyridine ring for nucleophilic attack, which is the rate-determining step. |
| Suzuki-Miyaura Cross-Coupling | 6-Chloro-4-methylnicotinonitrile | The carbon-chlorine bond is more readily cleaved in the oxidative addition step of the catalytic cycle compared to the highly stable carbon-fluorine bond. |
Nucleophilic Aromatic Substitution (SNAr): The Superiority of the Fluoro Substituent
Nucleophilic aromatic substitution is a cornerstone of medicinal chemistry, enabling the introduction of a wide array of functionalities, such as amino, alkoxy, and thioether groups. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[1][2][3]
The reactivity of halopyridines in SNAr reactions is a classic example of where the "element effect" is observed, with the general trend being F > Cl > Br > I.[4][5] This is counterintuitive if one only considers bond strength, as the C-F bond is the strongest. However, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[2][6]
The high electronegativity of the fluorine atom in 6-fluoro-4-methylnicotinonitrile exerts a powerful electron-withdrawing inductive effect. This makes the carbon atom at the 6-position more electrophilic and significantly stabilizes the transient, negatively charged Meisenheimer complex formed upon nucleophilic attack.[1][2] The pyridine nitrogen further enhances this effect by delocalizing the negative charge.[5][6]
In a comparative study of SNAr reactions on 2,6-dihalo-3-nitropyridines, compounds with a fluoride leaving group were found to be generally more reactive than their chloro analogs.[7]
Mechanistic Rationale for Enhanced SNAr Reactivity of the Fluoro Derivative
Caption: SNAr mechanism comparing 6-fluoro and 6-chloro derivatives.
Experimental Protocol: Comparative SNAr with an Amine Nucleophile
This protocol provides a framework for comparing the reactivity of the two title compounds in a typical SNAr reaction with a primary amine.
Materials:
-
6-Fluoro-4-methylnicotinonitrile
-
6-Chloro-4-methylnicotinonitrile
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To two separate reaction vials, add 6-fluoro-4-methylnicotinonitrile (1.0 mmol) and 6-chloro-4-methylnicotinonitrile (1.0 mmol), respectively.
-
To each vial, add benzylamine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Add DMSO (5 mL) to each vial and seal.
-
Stir the reaction mixtures at 80 °C.
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every hour).
-
Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature.
-
Pour the contents of each vial into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to determine the isolated yields.
Expected Outcome: The reaction with 6-fluoro-4-methylnicotinonitrile is expected to proceed at a significantly faster rate and may result in a higher yield under these conditions compared to the chloro analog.
Suzuki-Miyaura Cross-Coupling: The Advantage of the Chloro Substituent
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl structures.[8][9] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
In contrast to SNAr reactions, the reactivity of organic halides in Suzuki couplings is heavily dependent on the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[8] The general reactivity trend for this step is I > Br > OTf >> Cl.[9] Aryl fluorides are generally considered unreactive in Suzuki couplings under standard conditions due to the high strength of the C-F bond, which makes oxidative addition challenging.[11]
Therefore, 6-chloro-4-methylnicotinonitrile is the more suitable substrate for Suzuki-Miyaura cross-coupling reactions. While the C-Cl bond is less reactive than C-Br or C-I bonds, a wide range of palladium catalysts and ligands have been developed to effectively activate aryl chlorides.[12]
Mechanistic Rationale for Enhanced Suzuki Coupling Reactivity of the Chloro Derivative
Caption: Suzuki-Miyaura catalytic cycle highlighting the challenging oxidative addition for the fluoro derivative.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a typical Suzuki-Miyaura coupling to compare the reactivity of the two title compounds.
Materials:
-
6-Fluoro-4-methylnicotinonitrile
-
6-Chloro-4-methylnicotinonitrile
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To two separate reaction flasks, add 6-fluoro-4-methylnicotinonitrile (1.0 mmol) and 6-chloro-4-methylnicotinonitrile (1.0 mmol), respectively.
-
To each flask, add phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Evacuate and backfill each flask with an inert gas (e.g., argon or nitrogen) three times.
-
To each flask, add 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixtures to 100 °C and stir vigorously.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Upon completion of the reaction with the chloro-derivative (or after 24 hours), cool the mixtures to room temperature.
-
Dilute each mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to determine the isolated yields.
Expected Outcome: 6-Chloro-4-methylnicotinonitrile is expected to undergo the Suzuki-Miyaura coupling to provide the desired biaryl product in good yield. In contrast, 6-fluoro-4-methylnicotinonitrile is anticipated to show little to no conversion under these standard conditions, highlighting its lower reactivity in this transformation.
Summary and Strategic Recommendations
The choice between 6-fluoro- and 6-chloro-4-methylnicotinonitrile is dictated by the intended synthetic transformation.
-
For Nucleophilic Aromatic Substitution (SNAr) reactions, 6-fluoro-4-methylnicotinonitrile is the superior choice. Its heightened reactivity allows for milder reaction conditions, shorter reaction times, and broader compatibility with various nucleophiles.
-
For Suzuki-Miyaura Cross-Coupling and other palladium-catalyzed cross-coupling reactions that proceed via oxidative addition, 6-chloro-4-methylnicotinonitrile is the more effective substrate. The C-Cl bond is readily activated by common palladium catalysts, whereas the C-F bond is generally inert under standard conditions.
By understanding these fundamental reactivity principles, researchers, scientists, and drug development professionals can make informed decisions in the design of synthetic routes, ultimately leading to more efficient and successful discovery campaigns.
References
- BenchChem. (2025). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. BenchChem Technical Support.
- Umar, K., et al. (2020). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- BenchChem. (2025). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. BenchChem Technical Support.
- Wikipedia. (2024). Suzuki reaction.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem Technical Support.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Wikipedia. (2024).
- Organic Chemistry Portal. (2020).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed. (2017).
- Gechijian, L. N., et al. (2022). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC.
- Um, I., et al. (2011).
- The Organic Chemistry Tutor. (2023).
- Sigma-Aldrich. 6-Chloro-3-pyridinecarbonitrile 97 33252-28-7.
- Dvořáková, H., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Frontiers. (2021). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions.
- Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. BenchChem Technical Support.
- ChemistryViews. (2018).
- BenchChem. (2025). Comparative Analysis of Pyridine-3-Carbonitrile Derivatives in Oncology Research. BenchChem Technical Support.
- Organic Chemistry Portal. (2000).
- PMC. (2017). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
